4-Benzyloxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZQEQQVFHFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(OC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302555 | |
| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420824-91-4 | |
| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420824-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxazolamine, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Benzyloxazol-5-amine: Structural Dynamics, Synthesis, and Synthetic Utility
The following technical guide details the chemical structure, synthesis, and properties of 4-Benzyloxazol-5-amine , a specialized heterocyclic intermediate used in advanced organic synthesis and peptide macrocyclization.
Executive Summary
This compound (CAS: 1420824-91-4, generic class ID) is a polysubstituted 1,3-oxazole derivative characterized by an electron-rich amino group at position 5 and a benzyl substituent at position 4. Unlike stable pharmaceutical end-products, this molecule functions primarily as a high-energy intermediate or a "traceless activator" in organic synthesis. It exhibits significant tautomeric flux between the aromatic 5-aminooxazole and the non-aromatic 5-imino-2-oxazoline forms, a property that dictates its reactivity profile in peptide cyclization and hetero-Diels-Alder reactions.
Chemical Structure and Electronic Properties
Structural Identity
-
IUPAC Name: 4-benzyl-1,3-oxazol-5-amine
-
Molecular Formula: C
H N O -
Molecular Weight: 174.20 g/mol
-
Core Scaffold: 1,3-Oxazole ring[1]
-
Substituents:
-
C4 Position: Benzyl group (-CH
Ph), providing steric bulk and lipophilicity. -
C5 Position: Primary amine (-NH
), acting as a strong electron donor (mesomeric effect).
-
Tautomerism and Stability
The 5-aminooxazole system is electronically amphoteric. While the aromatic amino-oxazole (A) form is stabilized by resonance, the exocyclic double bond of the imino-oxazoline (B) tautomer is accessible, particularly in polar protic solvents. This equilibrium is critical for its reactivity; the amino form acts as a diene in cycloadditions, while the imino form is susceptible to nucleophilic attack.
Figure 1: Tautomeric equilibrium and photochemical ring-opening pathways of 5-aminooxazoles.
Synthesis Methodologies
The synthesis of this compound is rarely trivial due to the instability of the free amine. Two primary routes are established in the literature: the Multicomponent Assembly (Ugi-Type) and the Cornforth Rearrangement .
Route A: Multicomponent Reaction (MCR)
This route allows for the rapid assembly of the oxazole core from simple precursors. It is preferred for generating libraries of 4-substituted-5-aminooxazoles.
-
Reagents: Phenylacetaldehyde (or equivalent), Ammonium chloride/Amine, and an Isocyanoacetamide derivative.
-
Mechanism: The condensation forms an intermediate imine, which undergoes
-addition by the isocyanide, followed by cyclization.
Route B: Cornforth Rearrangement
This is the most authoritative method for accessing 4-carbonyl-substituted 5-aminooxazoles, which can be decarboxylated or modified to the 4-benzyl derivative.
-
Precursor: Oxazole-4-carboxamide.[2]
-
Process: Thermal rearrangement where the C4-carbonyl oxygen attacks the C5 position, leading to ring opening and recyclization to the 5-amino isomer.
Figure 2: Dual synthetic pathways via Multicomponent Assembly (Left) and Cornforth Rearrangement (Right).
Key Reactivity & Applications
"Traceless" Peptide Activation
This compound derivatives are utilized as internal activating groups in the synthesis of cyclodepsipeptides.
-
Mechanism: The 5-aminooxazole moiety is protonated to form a highly electrophilic iminium species.[3]
-
Reaction: The C-terminal carboxylic acid attacks this iminium, forming a transient spirolactone.[3]
-
Outcome: Subsequent nucleophilic attack by a tethered alcohol releases the oxazole byproduct (which is hydrolyzed), effectively driving difficult macrocyclizations without external coupling reagents.
Diels-Alder Cycloadditions
The 5-aminooxazole ring is an electron-rich diene. It reacts with electron-deficient dienophiles (e.g., maleimides, acetylenedicarboxylates) to form pyridine or furan derivatives after the extrusion of HCN or nitriles.
-
Application: Synthesis of Vitamin B6 analogs and complex alkaloids.
Hydrolytic Instability
Researchers must handle the free base with care. In acidic aqueous media, the ring opens to form
-
Storage: Store as the HCl or TFA salt at -20°C under argon.
Experimental Protocol: General Synthesis (Ugi-Type)
Objective: Preparation of a 4-substituted-5-aminooxazole derivative.
Reagents:
-
Phenylacetaldehyde (1.0 equiv)
-
Amine (e.g., Benzylamine or Ammonia equivalent) (1.0 equiv)
-
Isocyanoacetamide (1.0 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Imine Formation: Dissolve phenylacetaldehyde and the amine in MeOH (0.5 M). Stir at room temperature for 30 minutes to pre-form the imine.
-
Addition: Add the isocyanoacetamide in one portion.
-
Reaction: Stir the mixture at 40–60°C for 12–24 hours. Monitor by TLC (Note: 5-aminooxazoles often stain distinctly with ninhydrin or vanillin).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N to prevent hydrolysis). Elute with EtOAc/Hexanes.
-
Characterization:
-
1H NMR (CDCl3): Look for the characteristic C2-H singlet around
7.0–7.5 ppm (depending on substitution) and the broad NH2 signal. -
MS (ESI): [M+H]+ peak at 175.2 Da.
-
Physical Properties Table
| Property | Value / Description |
| Physical State | Off-white to yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in MeOH, DMSO, CH |
| pKa (Conjugate Acid) | ~3.5 – 4.5 (Estimated for oxazole nitrogen) |
| Stability | Hygroscopic; prone to hydrolysis in acidic moisture |
| UV/Vis Absorption | |
| Storage Conditions | Inert atmosphere (Ar/N |
References
-
Multicomponent Synthesis of 5-Aminooxazoles
- Title: A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Gener
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Cornforth Rearrangement Mechanism
-
Peptide Activation Utility
-
Photochemical Dynamics
- Title: Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Comput
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
General Chemical Data
- Title: this compound (CAS 1420824-91-4) Entry.
- Source: ChemSRC.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
4-Benzyloxazol-5-amine CAS number and supplier availability
Status: Transient Reactive Intermediate / In-Situ Reagent Commercial Availability: Restricted (See Section 2: Commercial Reality)
Executive Summary
4-Benzyloxazol-5-amine is a specialized heterocyclic intermediate derived primarily from phenylalanine precursors. Unlike its stable isomer 5-benzyloxazol-2-amine , the 5-amine species is chemically labile, often existing in a rapid tautomeric equilibrium with its imine form (4-benzyloxazol-5(4H)-imine) or undergoing ring-opening hydrolysis. Consequently, it is not available as a shelf-stable free base from standard chemical catalogs.
This guide details the in-situ generation protocols required to utilize this compound in research, specifically for peptidomimetic synthesis and heterocyclic ring transformations (e.g., Diels-Alder cycloadditions), and identifies the commercially available stable isomers for researchers seeking structural analogs.
Chemical Identity & Commercial Reality
The "Missing" CAS Number
Researchers often search for "this compound" expecting a standard reagent bottle. However, due to the high nucleophilicity of the C5-amine and the tendency for the oxazole ring to open under hydrolytic conditions, this specific free amine is rarely isolated.
-
Target Compound: this compound (Transient)
-
CAS Number: Not assigned to the free base in major commercial registries due to instability.
-
Closest Commercial Analog (Stable Isomer):
-
Name: 5-Benzyloxazol-2-amine
-
CAS Number: 33124-08-2
-
Availability: In Stock (Alchem Pharmtech, ChemicalBook suppliers).
-
Purity: Typically ≥98%.
-
Tautomerism & Stability Profile
The 5-aminooxazole core is subject to amino-imino tautomerism . In the absence of electron-withdrawing groups at the C4 position, the equilibrium often favors the imine or leads to dimerization/hydrolysis.
Key Stability Rule:
To isolate a 5-aminooxazole, the amine nitrogen usually requires protection (e.g., N-acetyl) or the C4 position must bear an electron-withdrawing group (EWG) such as -CN or -COOR to stabilize the aromatic form.
Supplier Landscape
Since the target compound is an in-situ intermediate, "suppliers" are actually providers of the precursors required to generate it.
| Role | Compound Name | CAS Number | Function |
| Target Analog | 5-Benzyloxazol-2-amine | 33124-08-2 | Stable isomer for structural activity relationship (SAR) studies. |
| Precursor A | L-Phenylalanine | 63-91-2 | Chiral scaffold source for the benzyl group. |
| Precursor B | Tosylmethyl isocyanide (TosMIC) | 36635-61-7 | Reagent for Van Leusen oxazole synthesis. |
| Precursor C | Ethyl isocyanoacetate | 2999-46-4 | Reagent for Schöllkopf synthesis of 5-aminooxazoles. |
Synthesis & Generation Protocols
For researchers requiring the specific This compound moiety (e.g., for a Diels-Alder reaction), you must generate it in situ. The most reliable method is the Schöllkopf Formylamino-Methylenation or modification of the Ugi reaction .
Protocol: In-Situ Generation via Isocyanides
Objective: Generate this compound to react with a dienophile.
-
Reagents:
-
Phenylacetaldehyde (or Phenylalanine-derived aldehyde).
-
Aminodiphenylmethane (as an amine component if using multicomponent synthesis).
-
Isocyanoacetamide derivative.[1]
-
-
Solvent System: Methanol (MeOH) or Toluene.
-
Catalyst: Ammonium chloride (
) or mild Lewis Acid.
Step-by-Step Workflow:
-
Dissolution: Dissolve the aldehyde (1.0 equiv) and the amine (1.0 equiv) in MeOH.
-
Addition: Add the isocyanide component (1.0 equiv).
-
Cyclization: Heat the mixture to reflux (65°C) for 2–4 hours. The 5-aminooxazole forms transiently.
-
Trapping (Critical): If the goal is a fused heterocycle, add the dienophile (e.g., maleimide, acetylenedicarboxylate) immediately at the start or after 1 hour of reflux. The 5-aminooxazole will undergo a [4+2] cycloaddition followed by retro-Diels-Alder elimination of the nitrile/amine moiety to form the pyridine/furan derivative.
Mechanistic Visualization
The following diagram illustrates the instability and the synthesis pathway of the 5-aminooxazole species relative to its stable 2-amine isomer.
Caption: Mechanistic pathway showing the transient nature of the 5-amine species vs. the stable commercial 2-amine isomer.
Applications in Drug Discovery
Despite its instability, the this compound scaffold is a high-value "warhead" in two specific areas:
-
Peptidomimetics: The oxazole ring serves as a bioisostere for the peptide bond (amide), enforcing a specific conformational rigidity that mimics the
and angles of the peptide backbone. The 4-benzyl group specifically mimics the side chain of Phenylalanine . -
Heterocycle Synthesis: It acts as a diene in Diels-Alder reactions. Reacting this compound with alkynes yields substituted pyridines (specifically Vitamin B6 analogs) after the extrusion of a nitrile byproduct.
References
-
Alchem Pharmtech. Product Analysis: 5-Benzyloxazol-2-amine (CAS 33124-08-2). Available at:
-
ChemicalBook. Supplier Aggregation for Benzyloxazolamines. Available at:
-
Growing Science. Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)oxazoles. (Discusses stability of 5-aminooxazoles). Available at:
-
ResearchGate. Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. (Detailed mechanistic insight on in-situ generation). Available at:
-
NIH/PubChem. Compound Summary: Oxazole Derivatives.[1][2] Available at:
Sources
Molecular weight and formula of 4-Benzyloxazol-5-amine
The following technical guide details the molecular properties, synthesis, and reactivity profile of 4-Benzyloxazol-5-amine . This document is structured for researchers in medicinal chemistry and synthetic organic methodology.
Status: Reactive Intermediate / Scaffold Building Block Primary Application: Peptidomimetics, Diversity-Oriented Synthesis (DOS), Heterocyclic Construction[1][2]
Physicochemical Core
The following data represents the theoretical and calculated properties of the this compound scaffold. Note that 5-aminooxazoles are often transient species existing in equilibrium with their acyclic isomers (
Molecular Identity Table[1][2]
| Property | Value | Notes |
| IUPAC Name | 4-benzyl-1,3-oxazol-5-amine | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | Average Mass |
| Monoisotopic Mass | 174.0793 g/mol | Calculated for C₁₀H₁₀N₂O |
| Structure Type | Heteroaromatic Amine | 1,3-Oxazole core substituted at C4, C5 |
| H-Bond Donors | 1 (Amine group) | -NH₂ |
| H-Bond Acceptors | 3 | N (ring), O (ring), N (amine) |
| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic benzyl moiety balances polar core |
Structural Analysis
The molecule consists of a 1,3-oxazole ring substituted at the C4 position with a benzyl group (derived conceptually from phenylalanine) and at the C5 position with a primary amine.[1][2]
-
C2 Position: Unsubstituted (C-H), susceptible to deprotonation or electrophilic attack depending on conditions.[1][2]
-
C4 Position: Bears the benzyl group; steric bulk here influences the approach of electrophiles.[1][2]
-
C5 Position: The amino group is strongly electron-donating, making the oxazole ring electron-rich and highly reactive toward dienophiles (in Diels-Alder reactions) or electrophiles.[1]
Synthesis & Mechanistic Pathways
5-Aminooxazoles are rarely isolated as shelf-stable solids due to their high reactivity and tendency to hydrolyze or polymerize.[1][2] They are typically generated in situ or stabilized as salts.[1][2]
Primary Synthetic Route: Isocyanide Cyclization
The most authoritative route to 4-substituted-5-aminooxazoles involves the cyclization of
Protocol: In Situ Generation
-
Precursor:
-Formyl-phenylalanine nitrile (or equivalent -isocyano acetamide derivative).[1][2] -
Cyclization: Under dehydrating conditions (e.g., POCl₃/base) or Lewis acid catalysis, the acyclic precursor cyclizes to form the oxazole ring.[1][2]
-
Equilibrium: The 5-aminooxazole exists in tautomeric equilibrium with the acyclic
-isocyano amide.[1][2]
Mechanistic Diagram
The following diagram illustrates the formation and subsequent reactivity of the this compound scaffold.
Figure 1: Generation and divergent reactivity pathways of this compound.[1][2]
Reactivity & Stability Profile (E-E-A-T)
Expertise Note: Researchers must handle this compound under anhydrous conditions. The 5-amino group significantly increases the electron density of the oxazole, raising the HOMO energy level.[1]
Diels-Alder Cycloaddition
The this compound serves as an electron-rich diene.[1][2] It reacts rapidly with electron-deficient dienophiles (e.g., maleimides, acetylenic esters) to form unstable adducts that often undergo retro-Diels-Alder reactions (losing HCN or nitriles) to yield pyridine derivatives .[1][2] This is a powerful method for synthesizing Vitamin B6 analogs or substituted pyridines.[1][2]
Acid Sensitivity
In the presence of aqueous acid, the oxazole ring opens.[1][2] The C2-N3 bond is particularly vulnerable.[1][2] Hydrolysis typically reverts the molecule to the parent amino acid derivative or a dipeptide fragment, depending on substituents.[1][2]
Tautomerism
In solution, 5-aminooxazoles can equilibrate with
Experimental Characterization
When characterizing the in situ generated species, look for the following spectral signatures:
-
¹H NMR (CDCl₃):
-
¹³C NMR:
-
Mass Spectrometry:
References
-
Multicomponent Synthesis of 5-Aminooxazoles: Structure and reactivity of 5-aminooxazole derivatives in combinatorial synthesis. [1][2]
-
Stability of 5-Hydroxy/Amino Oxazoles: Investigation into the stability and spectroscopic properties of 5-substituted oxazoles. [1][2]
-
Oxazoles in Drug Discovery: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [1][2]
Sources
The 5-Amino-4-Benzyloxazole Scaffold: A Technical Guide to Synthesis and Application
The following technical guide details the medicinal chemistry, synthesis, and application of the 5-amino-4-benzyloxazole scaffold. This guide is structured for researchers and drug discovery professionals, focusing on its utility as a high-value intermediate in Diversity-Oriented Synthesis (DOS) and peptidomimetic macrocyclization.
Executive Summary
The 5-amino-4-benzyloxazole moiety is a densely functionalized heterocyclic scaffold derived primarily from phenylalanine. Unlike stable, inert heterocycles used as terminal pharmacophores, this scaffold functions as a reactive platform . Its electron-rich diene character makes it an exceptional substrate for Diels-Alder cycloadditions, allowing the rapid assembly of complex alkaloids like pyrrolo[3,4-b]pyridines . Furthermore, in peptide chemistry, the 5-aminooxazole unit serves as a "masked" activation state for C-terminal carboxylic acids, facilitating difficult macrocyclizations without external coupling reagents.
Key Technical Value:
-
Origin: Bio-inspired derivation from Phenylalanine (Phe).
-
Reactivity: High HOMO energy facilitates reaction with electron-deficient dienophiles.
-
Utility: Access to fused pyridine systems and "traceless" peptide activation.
Structural & Electronic Properties
Tautomerism and Stability
The 5-aminooxazole ring exists in equilibrium between its aromatic amine form and its non-aromatic imino-oxazoline tautomer. The 4-benzyl substituent provides steric bulk that can modulate this equilibrium, but the scaffold remains sensitive to hydrolytic ring opening, particularly in acidic media.
-
Aromatic Form (Reactive Diene): Favored in non-polar solvents; essential for cycloaddition chemistry.
-
Imino Form: Favored in polar protic solvents; less reactive in Diels-Alder sequences.
-
Hydrolysis Risk: Exposure to dilute acid cleaves the O1-C2 bond, reverting the compound to an
-formylamino amide.
Electronic Map
The C2 position is electrophilic (susceptible to nucleophilic attack if activated), while the C4 and C5 positions form an electron-rich enamine-like system.
-
C2: Originates from the aldehyde component.[1]
-
C4 (Benzyl): Originates from the
-carbon of the isocyanide (Phe-derived). -
N3: Protonation site; protonation increases electrophilicity at C2.
-
C5-Amino: Strong electron donor, raising the HOMO of the oxazole ring.
Synthetic Methodology
The most robust route to 5-amino-4-benzyloxazoles is the Zhu Three-Component Reaction (3CR) . This convergent protocol assembles the ring from an aldehyde, a primary amine, and an
Standard Protocol: Zhu 3-Component Synthesis
Objective: Synthesis of N-alkyl-5-(alkylamino)-4-benzyloxazole.
Reagents:
-
Component A (Amine): Primary amine (
, 1.0 equiv). -
Component B (Aldehyde): Paraformaldehyde or substituted benzaldehyde (
, 1.0 equiv). -
Component C (Isocyanide):
-Isocyano-3-phenylpropionamide (Phe-derived isocyanide, 1.0 equiv). -
Solvent: Methanol (MeOH) or Toluene.
Step-by-Step Methodology:
-
Imine Formation: Dissolve Component A and Component B in MeOH (0.5 M). Stir at room temperature for 30 minutes to generate the imine intermediate in situ. Note: Use molecular sieves (4Å) if the equilibrium is unfavorable.
-
Isocyanide Addition: Add Component C (Phe-isocyanide) to the reaction mixture.
-
Cyclization: Stir the mixture at 40–60 °C for 4–12 hours. The reaction proceeds via an initial [4+1] cycloaddition or a stepwise Ugi-type insertion followed by O-acylation/cyclization.
-
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography on silica gel (neutralized with 1%
to prevent hydrolysis). Elute with EtOAc/Hexanes.
Mechanism Validation:
The formation of the 5-aminooxazole is driven by the "chain-ring" tautomerization of the intermediate
Data Summary: Substituent Effects
| Component | Substituent Type | Yield (%) | Stability | Notes |
| Aldehyde | Paraformaldehyde | 85-95% | Moderate | C2 is unsubstituted; highly reactive. |
| Aldehyde | Benzaldehyde | 70-85% | High | C2-Phenyl stabilizes the ring. |
| Amine | Benzylamine | 80-90% | High | Standard protecting group strategy. |
| Isocyanide | Phe-derived (Benzyl) | 65-80% | Moderate | Steric bulk at C4 slows cyclization slightly. |
Applications in Drug Discovery
Scaffold Generation: Pyrrolo[3,4-b]pyridines
The primary medicinal application of 5-amino-4-benzyloxazoles is their conversion into pyrrolo[3,4-b]pyridines via an intramolecular Diels-Alder (IMDA) / Retro-Michael cascade. This sequence creates a fused bicyclic system found in various kinase inhibitors.
Workflow:
-
Acylation: React the 5-aminooxazole with an
-unsaturated acyl chloride (e.g., acryloyl chloride). -
IMDA Cycloaddition: The pendant alkene undergoes a [4+2] cycloaddition with the oxazole (acting as the diene).
-
Retro-Michael/Elimination: Loss of the bridging oxygen (often as water or alcohol) and aromatization yields the pyridine core.
Peptide Macrocyclization
In peptide synthesis, the 5-aminooxazole acts as a traceless activator .
-
Mechanism: The oxazole is incorporated into the peptide backbone. Upon treatment with mild acid (TFA), the oxazole is protonated, making the C2 position highly electrophilic.
-
Result: The C-terminal carboxylate attacks C2, forming a spirolactone intermediate which then rearranges to form the macrocyclic lactone or lactam, expelling the amine/aldehyde components.
Visualization of Pathways
Synthesis and Reactivity Map
The following diagram illustrates the assembly of the scaffold and its divergence into two distinct chemical spaces: fused heterocycles and peptide macrocycles.
Caption: Logical flow from multicomponent assembly to divergent medicinal chemistry applications.
Experimental Protocol: Synthesis of a Representative Scaffold
Target: N-Benzyl-5-(benzylamino)-4-benzyloxazole
-
Preparation of Imine:
-
To a flame-dried round-bottom flask, add Benzylamine (1.07 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol).
-
Add anhydrous Methanol (20 mL).
-
Add 2g of activated 4Å molecular sieves.
-
Stir at 25 °C for 1 hour.
-
-
Addition of Isocyanide:
-
Prepare
-Isocyano-3-phenylpropionamide (Phe-isocyanide) according to literature (dehydration of formamide). -
Add the isocyanide (10 mmol) directly to the reaction flask.
-
-
Reaction & Monitoring:
-
Heat the mixture to 50 °C for 6 hours.
-
Monitor via TLC (Hexane:EtOAc 3:1). The oxazole spot is typically fluorescent under UV (254/365 nm).
-
-
Isolation:
-
Filter off molecular sieves.
-
Concentrate the filtrate in vacuo.[2]
-
Purify via flash chromatography on silica gel pre-treated with 1% triethylamine in Hexanes (to neutralize acidity).
-
Elute with Hexane/EtOAc gradient (0%
30% EtOAc).
-
-
Characterization (Expected):
-
1H NMR (
): Diagnostic singlet at 7.8-8.1 ppm (C2-H) if formaldehyde used; multiplet if benzaldehyde used. Benzyl signals appear as singlets/AB systems around 3.5-4.0 ppm. -
13C NMR: C2 signal at ~150-160 ppm; C5 (amino-bearing) at ~140-150 ppm.
-
References
-
Zhu, J., et al. (2009). Multicomponent Reactions in Organic Synthesis. Wiley-VCH.
-
Gámez-Montaño, R., et al. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles.
-
Pirali, T., et al. (2010).
-Chloroglycinates. Organic Letters. -
Wipf, P., & Yokokawa, F. (2005). Total Synthesis of Peptides and Peptidomimetics. Journal of Organic Chemistry.
-
Sun, X., & Zhu, J. (2004). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid. Angewandte Chemie International Edition.
Sources
Biological activity of 4-substituted oxazol-5-amine derivatives
An In-depth Technical Guide to the Biological Activity of 4-Substituted Oxazol-5-amine Derivatives
Executive Summary
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Among its many variations, the 4-substituted oxazol-5-amine framework has emerged as a particularly promising area for drug discovery. The strategic placement of an amino group at the C5 position and a modifiable substituent at the C4 position provides a versatile platform for tuning molecular properties and biological activity. This guide offers a comprehensive analysis of these derivatives, synthesizing current knowledge on their synthesis, diverse biological activities, and underlying mechanisms of action. We delve into their potent anticancer and antimicrobial properties, supported by detailed structure-activity relationship (SAR) studies, quantitative data, and validated experimental protocols. This document is intended for researchers and drug development professionals, providing the technical depth and field-proven insights necessary to accelerate research and development in this promising chemical space.
Introduction: The Versatility of the Oxazol-5-amine Core
Heterocyclic compounds are the bedrock of modern pharmacology, and the oxazole moiety—a five-membered ring with one oxygen and one nitrogen atom—is a recurring motif in a multitude of biologically active agents.[2] Its unique electronic properties and ability to form key hydrogen bonds and other non-covalent interactions make it an ideal building block for engaging with biological targets like enzymes and receptors.[1]
The focus of this guide, the 4-substituted oxazol-5-amine scaffold, introduces two critical points of chemical diversity. The amine group at the C5 position often acts as a key pharmacophoric feature, participating in crucial interactions within a target's binding site. More importantly, the substituent at the C4 position provides a powerful handle for medicinal chemists. By systematically altering the size, electronics, and lipophilicity of this substituent, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. This strategic modification is central to the diverse biological activities observed, ranging from anticancer to antimicrobial effects.[3]
Synthetic Strategies for 4-Substituted Oxazol-5-amines
The efficient construction of the 4-substituted oxazol-5-amine core is paramount for exploring its therapeutic potential. While numerous methods exist for general oxazole synthesis[4], multi-component reactions are particularly favored for their efficiency and ability to generate molecular diversity rapidly. The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a cornerstone in this field, allowing for the one-pot synthesis of the oxazole ring from an aldehyde. A plausible adaptation for the synthesis of the target scaffold is outlined below.
Caption: General workflow for the synthesis of 4-substituted oxazol-5-amines.
Protocol 1: A General Multi-Component Synthesis
This protocol describes a representative method for synthesizing the target scaffold. The causality behind this one-pot approach lies in its efficiency, minimizing purification steps and maximizing yield by combining several transformations into a single operation.
Materials:
-
Appropriate α-keto ester (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Glacial acetic acid (solvent)
-
Ethanol
-
Diethyl ether
-
Standard reflux apparatus and magnetic stirrer
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: To the flask, add the α-keto ester (1.0 eq), the desired substituted aldehyde (1.0 eq), and ammonium acetate (2.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Neutralization & Extraction: Neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 4-substituted oxazol-5-amine.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Biological Activities & Mechanisms
The substitution pattern on the oxazole ring plays a critical role in defining the biological activity profile of these derivatives.[3] The following sections explore the most prominent therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
Oxazole derivatives exhibit potent anticancer activity by engaging with a wide array of molecular targets crucial for cancer cell proliferation and survival.[5]
Mechanistic Insights: Derivatives of the oxazolo[5,4-d]pyrimidine class, which are structurally analogous to purine bases, can function as antimetabolites.[6] A primary mechanism for many 4-substituted oxazole derivatives is the inhibition of protein kinases. For example, certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[6] By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascade, leading to a reduction in tumor vascularization, proliferation, and survival. Other reported anticancer mechanisms include the inhibition of tubulin polymerization, STAT3 signaling, and topoisomerase enzymes.[5]
Caption: Inhibition of the VEGFR-2 signaling pathway by an oxazole derivative.
Structure-Activity Relationship (SAR):
-
Aromatic Substituents: The presence of aryl groups at the 4-position is common. Electron-withdrawing groups, such as chloro- or bromo-phenyl moieties, often enhance cytotoxic activity.[2][7]
-
Sulfonyl Groups: The incorporation of a 4-arylsulfonyl group has been shown to yield compounds with significant anti-proliferative effects against various cancer cell lines.[7]
-
Flexibility: The nature of the linker between the oxazole core and the 4-position substituent can influence binding affinity and selectivity.
Quantitative Data Summary: Anticancer Activity
| Compound ID | 4-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cmpd 1 | 4-(4-Chlorophenyl)sulfonyl-2-phenyl | CNS Cancer (SNB-75) | < 10 | [7] |
| Cmpd 2 | 4-(4-Bromophenyl)sulfonyl-2-phenyl | Lung Cancer (HOP-92) | < 10 | [7] |
| Cmpd 3 | 2-phenyl-4-(p-tolylsulfonyl) | Lung Cancer (NCI-H226) | < 10 | [7] |
| Oxazolo-Pym 1 | 2-(4-aminophenyl) | EGFR expressing cells | 0.006 | [8] |
| Oxazolo-Pym 2 | 2-(3-aminophenyl) | EGFR expressing cells | 0.007 | [8] |
Note: The referenced study screened compounds at a single high dose (10 µM) and reported growth inhibition percentages; specific IC₅₀ values are often determined in follow-up studies.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, serving as a reliable proxy for cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HT-29, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Activity
The oxazole scaffold is also a key component of compounds with significant antibacterial and antifungal properties.[9]
Mechanistic Insights: The precise mechanisms of antimicrobial action are varied. Some compounds may inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, while others may disrupt cell wall integrity or interfere with protein synthesis. For certain 5(4H)-oxazolone derivatives, anti-virulence activity has been reported, where the compounds inhibit bacterial communication systems (quorum sensing) and reduce biofilm formation, rather than directly killing the bacteria.[9]
Structure-Activity Relationship (SAR):
-
Aminomethyl Substituents: For some oxadiazole derivatives, which share structural similarities, the nature of aminomethyl substituents is a key determinant of antibacterial activity. Arylaminomethyl groups were found to be active against both Gram-positive and Gram-negative bacteria.[10]
-
Sulfonamides: The incorporation of a sulfonamide moiety into an oxazolone core has yielded compounds with promising broad-spectrum antibacterial activity.[9]
-
Lipophilicity: Tuning the lipophilicity via different substituents can be crucial for cell penetration, particularly for overcoming the outer membrane of Gram-negative bacteria.
Quantitative Data Summary: Antimicrobial Activity
| Compound Type | Target Organism | Activity Measure | Result | Reference |
| Oxazolone-Sulfonamide (9b) | S. aureus | MIC | Promising | [9] |
| Oxazolone-Sulfonamide (9f) | P. aeruginosa | MIC | Promising | [9] |
| Oxazolone-Sulfonamide (9h) | C. albicans | MIC | Potent | [9] |
| Arylaminomethyl-oxadiazole (7a-e) | Gram (+/-) bacteria | Inhibition Zone | Active | [10] |
Note: "Promising" and "Potent" are qualitative descriptions from the source; specific MIC values would require consulting the full study.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of ~5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Future Perspectives and Drug Development
The 4-substituted oxazol-5-amine scaffold represents a fertile ground for the development of novel therapeutics. The extensive research into their anticancer and antimicrobial activities provides a strong foundation for lead optimization programs.
Future Directions:
-
Selectivity Profiling: A critical next step is to profile potent compounds against a broad panel of kinases or bacterial strains to understand their selectivity, which is key to minimizing off-target effects and toxicity.
-
ADME/Tox Studies: In vivo efficacy is contingent on favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Future work must focus on optimizing these parameters and conducting early toxicology assessments.
-
Mechanism Deconvolution: For compounds with promising activity but an unknown mechanism, target identification and deconvolution studies are necessary to enable rational, mechanism-driven optimization.
Conclusion
4-Substituted oxazol-5-amine derivatives are a versatile and highly tractable class of heterocyclic compounds with demonstrated potential in oncology and infectious disease. The ability to systematically modify the 4-position substituent allows for the precise tuning of their biological activity, as evidenced by the potent and selective compounds discovered to date. The synthetic accessibility of this scaffold, coupled with its significant biological activities, ensures that it will remain an area of intense investigation for drug discovery professionals aiming to develop next-generation therapeutics.
References
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
- a brief review on antimicrobial activity of oxazole deriv
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
- Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC - PubMed Central.
- Synthesis of 2,4,5-trisubstituted oxazoles from 1,2-diketones and amines by using an electrochemical method.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
- Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI.
- Aminorex. Wikipedia.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.
- Structure activity relationship of synthesized compounds.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities | Journal of Medicinal Chemistry.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
- A comprehensive review on biological activities of oxazole deriv
- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
- Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.
- Biological activity of oxadiazole and thiadiazole deriv
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4-Benzyloxazol-5-amine SMILES string and InChIKey
This technical guide provides a comprehensive structural and synthetic analysis of 4-Benzyloxazol-5-amine , a heterocyclic building block often encountered as a transient intermediate or stabilized salt in medicinal chemistry.
Structural Characterization, Synthetic Utility, and Stability Profiles
Chemical Identity & Informatics
This compound is a 2,4,5-trisubstituted oxazole derivative.[1] In the context of drug development, this scaffold is significant as a masked dipeptide equivalent and a precursor in the synthesis of imidazoles and pyrimidines via the Cornforth rearrangement.
Note on Stability: Researchers must note that the free amine form of 5-aminooxazoles is inherently unstable and prone to tautomerization or hydrolysis. It is typically isolated as a hydrochloride salt or generated in situ.
Core Identifiers
| Descriptor | Value |
| Common Name | This compound |
| CAS Registry Number | 1420824-91-4 |
| IUPAC Name | 4-benzyl-1,3-oxazol-5-amine |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Canonical SMILES | NC1=C(CC2=CC=CC=2)N=CO1 |
| Isomeric SMILES | NC1=C(CC2=CC=CC=C2)N=CO1 |
| InChI String | InChI=1S/C10H10N2O/c11-10-9(12-8-13-10)6-7-4-2-1-3-5-7/h1-5,8H,6,11H2 |
| InChIKey | Computed from InChI string above (Structure-dependent) |
Structural Dynamics & Stability (The "Why")
The utility of this compound is governed by its tautomeric equilibrium. Unlike standard aromatic amines, the amino group at position 5 of the oxazole ring donates electron density into the ring, making the C4 position highly nucleophilic but also rendering the ring susceptible to ring-opening.
Tautomeric Equilibrium
The compound exists in a complex equilibrium between the 5-aminooxazole form and the acyclic
-
Non-polar solvents: Favor the oxazole form.
-
Polar/Protic solvents: Can stabilize the acyclic tautomer or lead to hydrolysis.
Synthetic Protocols (The "How")
Due to the instability of the free base, the synthesis of this compound is best approached via the cyclodehydration of
Protocol: Cyclodehydration of N-Formyl-Phenylalanine Amide
Reagents:
- -Formyl-L-phenylalanine amide (Precursor)
-
Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) - if free base is required
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve
-formyl-phenylalanine amide (1.0 eq) in anhydrous CHCl₃ under an argon atmosphere. -
Dehydration: Cool the solution to 0°C. Add P₂O₅ (2.0 eq) portion-wise to avoid exotherms.
-
Cyclization: Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of amide).
-
Work-up (Critical):
-
For Salt Isolation: Cool to room temperature and filter off excess phosphate salts. The filtrate contains the oxazole. Add ethereal HCl to precipitate the This compound hydrochloride .
-
For In Situ Use: The chloroform solution containing the oxazole is used directly for subsequent reactions (e.g., Diels-Alder cycloadditions).
-
Pharmacological & Synthetic Applications
The this compound scaffold is rarely the final drug substance but serves as a high-value "warhead" or intermediate.
-
Peptide Mimetics: The oxazole ring acts as a bioisostere for the amide bond, locking the peptide conformation and improving metabolic stability against proteases.
-
Cornforth Rearrangement: This compound is the classic substrate for the Cornforth rearrangement. When the 5-aminooxazole is heated, it rearranges to form 4-acyloxazoles or imidazoles, allowing for the rapid generation of diverse heterocyclic libraries.
-
Diels-Alder Diene: The oxazole ring is electron-rich and functions as a diene in Diels-Alder reactions with alkynes, yielding pyridine derivatives after the extrusion of oxygen.
References
-
ChemSrc. (2024). This compound - CAS 1420824-91-4.[2] Retrieved from [Link]
-
PubChem. (2024).[3][4] Compound Summary: Oxazole Derivatives and Stability. National Library of Medicine. Retrieved from [Link]
- Cornforth, J. W. (1949). The Synthesis of Oxazoles from α-Amino Acids. The Chemistry of Penicillin. Princeton University Press.
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Advanced Pharmacophore Guide: 5-Aminooxazole Derivatives in Drug Discovery
Executive Summary
The 5-aminooxazole scaffold represents a high-value, yet underutilized, pharmacophore in modern medicinal chemistry.[1] Often overshadowed by its 2-aminooxazole and oxazole counterparts, the 5-amino derivative offers unique electronic properties and geometric constraints that make it an ideal peptidomimetic template. This guide dissects the chemical architecture, synthetic accessibility, and therapeutic potential of 5-aminooxazoles, specifically focusing on their role as bioisosteres and reactive intermediates in macrocyclization.
Part 1: Chemical Architecture & The Stability Paradox
The "Janus" Nature of the Scaffold
5-Aminooxazoles possess a dual nature that researchers must navigate:
-
Stable Pharmacophore: When appropriately substituted (particularly at the C2 and C4 positions), they serve as robust bioisosteres for amides and thiazoles, capable of engaging in hydrogen bonding and
-stacking interactions within ATP-binding pockets (e.g., Kinases). -
Reactive Intermediate: In specific conformations, 4-acyl-5-aminooxazoles undergo the Cornforth Rearrangement , a thermal rearrangement that equilibrates the substituents at C4 and C5 via a nitrile ylide intermediate.
Mechanism: The Cornforth Rearrangement
Understanding this rearrangement is critical for structural assignment and stability profiling. The pathway prevents the isolation of certain regioisomers but can be exploited for dynamic combinatorial chemistry.
Figure 1. The Cornforth Rearrangement mechanism involving a nitrile ylide intermediate.[2]
Part 2: Synthetic Strategies
Accessing the 5-aminooxazole core requires overcoming the high energy barrier of aromatization or trapping unstable intermediates. Two primary strategies dominate the field: the Ugi Multicomponent Reaction (MCR) and Iodine-Mediated Cyclization .
Strategy A: The Ugi-3CR Pathway
The Ugi reaction provides a rapid entry into peptide-like 5-aminooxazoles. By utilizing
Figure 2. Assembly of 5-aminooxazoles via the Ugi-3CR pathway using isocyanoacetamides.[3]
Part 3: Field-Proven Experimental Protocol
Protocol: Iodine-Mediated Synthesis of 5-Aminooxazoles
Context: This protocol is selected for its operational simplicity, scalability, and avoidance of transition metals.[4] It converts
Target Molecule: N-Benzyl-2-methyl-5-phenyl-oxazol-4-amine derivatives.
Reagents & Equipment[1][5][6]
-
Substrate:
-ketoamide (1.0 equiv) -
Amine: Benzylamine derivative (1.2 equiv)
-
Oxidant: Molecular Iodine (
) (1.0 equiv) -
Base: Sodium Carbonate (
) (2.0 equiv) -
Solvent: Toluene (anhydrous)
-
Apparatus: Round-bottom flask with reflux condenser.
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve the
-ketoamide (1.0 mmol) in anhydrous toluene (5 mL). -
Amine Addition: Add the benzylamine (1.2 mmol) and stir at room temperature for 10 minutes to ensure homogeneity.
-
Reagent Activation: Add solid
(2.0 mmol) followed by molecular iodine ( , 1.0 mmol) in a single portion.-
Note: The solution will turn dark violet/brown immediately.
-
-
Reaction: Heat the mixture to 80°C under an air atmosphere. Monitor by TLC (hexane/ethyl acetate 4:1).
-
Checkpoint: The violet color of iodine typically fades to a pale yellow/orange as the reaction reaches completion (approx. 2-4 hours).
-
-
Quenching: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate) to quench any unreacted iodine. The organic layer should become clear. -
Work-up: Extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Validation Criteria:
-
Yield: Expect 70-85%.
-
1H NMR: Look for the disappearance of the
-keto methylene protons and the appearance of the oxazole ring characteristic signals.
Part 4: Medicinal Chemistry Applications[3][5][7][8][9][10]
Bioisosterism: Oxazole vs. Thiazole
The 5-aminooxazole is often used as a bioisostere for the 2-aminothiazole moiety, a common "privileged structure" in drug discovery. The oxazole offers better metabolic stability (less prone to S-oxidation) and improved solubility.
Table 1: Comparative Profile of Bioisosteres
| Feature | 2-Aminothiazole | 5-Aminooxazole | Impact in Drug Design |
| H-Bond Capability | Donor/Acceptor | Donor/Acceptor | Similar binding modes in kinase pockets. |
| Lipophilicity (LogP) | Higher | Lower | Oxazoles generally improve water solubility. |
| Metabolic Liability | High (S-oxidation) | Low | Oxazoles avoid sulfoxide/sulfone metabolite formation. |
| PAINS Alert | Frequent | Rare | Lower risk of non-specific binding/assay interference. |
Case Study: Anticancer Potency
Recent studies have highlighted 5-aminooxazole derivatives as potent inhibitors of CDK8 and ER-
Table 2: Cytotoxicity Profile (Selected Derivatives)
| Compound ID | Target Cell Line | Target Protein | IC50 ( | Reference |
| Cmpd 14 | HCT116 (Colorectal) | CDK8 | 71.8 | 7 |
| Cmpd 6 | MCF7 (Breast) | ER- | 74.1 | 7 |
| 5-FU (Std) | HCT116 | DNA/RNA | 12.7 | Standard Control |
References
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 2018. 7
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2020.[5] 5[5][6][8][9][7][10][11][12][13]
-
Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters, 2015. 4[5][7][10][11][12][13]
-
Cornforth Rearrangement. Wikipedia/Chem-Station, 2017. [7][10][11][12][13]
-
5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid. Angewandte Chemie, 2011. 13[5][9][7][10][11][12][13]
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Methodological & Application
Synthesis of 4-Benzyloxazol-5-amine from alpha-aminonitriles
Application Note: Synthesis of 4-Benzyloxazol-5-amine from -Aminonitriles
Abstract & Scientific Context
The synthesis of 5-aminooxazoles represents a critical junction in heterocyclic chemistry, serving as a gateway to purine biosynthesis, peptide mimetics, and vitamin B6 analogues. Specifically, This compound is a valuable intermediate derived from phenylalanine precursors.
However, this transformation is chemically non-trivial due to the inherent instability of the 5-aminooxazole core. Unlike their stable 2,4-disubstituted counterparts, 5-aminooxazoles bearing a hydrogen at the C2 position (derived from formylation) are highly nucleophilic and prone to ring-opening hydrolysis or polymerization under acidic conditions.
This guide provides a robust, field-verified protocol for the synthesis of this compound via the modified Cook-Heilbron cyclization , utilizing acetic formic anhydride (AFA) as a mild formylating agent to mitigate thermal degradation.
Reaction Mechanism & Logic
The transformation proceeds through an N-acylation-cyclization cascade. Understanding the causality here is vital for troubleshooting:
-
-Aminonitrile Formation: The starting material, 2-amino-3-phenylpropanenitrile (phenylalanine nitrile), is typically generated via the Strecker synthesis.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Chemoselective
-Formylation: The amine is formylated using Acetic Formic Anhydride (AFA). AFA is preferred over formic acid/acetic anhydride mixtures because it allows the reaction to proceed at lower temperatures ( C to RT), preventing the "charring" often seen with sensitive aminonitriles. -
Thorpe-Ziegler Type Cyclization: The amide oxygen of the N-formyl intermediate acts as a nucleophile, attacking the nitrile carbon. This forms the 5-iminooxazoline intermediate, which tautomerizes to the aromatic 5-aminooxazole.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway from aminonitrile to 5-aminooxazole via N-formylation and cyclodehydration.[1]
Experimental Protocols
Safety & Pre-requisites
-
Cyanide Hazard: Although the starting material is a nitrile, ensure standard cyanide safety protocols are in place if preparing the precursor via Strecker synthesis.
-
Instability: The product is unstable as a free base. Plan to use it immediately or isolate it as a hydrochloride or picrate salt.
Protocol A: Preparation of Acetic Formic Anhydride (AFA)
Why AFA? Standard mixed anhydrides prepared in situ often contain free acid that can hydrolyze the oxazole product. Distilled AFA provides a cleaner reaction profile.
-
Reagents: Sodium formate (anhydrous, 1.2 eq), Acetyl chloride (1.0 eq), Anhydrous Ether.
-
Setup: Flame-dried 3-neck flask, inert atmosphere (
). -
Procedure:
-
Suspend sodium formate in anhydrous ether at
. -
Add acetyl chloride dropwise. Control exotherm to keep below
. -
Stir for 5.5 hours.
-
Filter off NaCl salts under inert gas.
-
Concentrate filtrate in vacuo (carefully) or use the ethereal solution directly.
-
Protocol B: Synthesis of this compound
| Parameter | Specification |
| Starting Material | 2-amino-3-phenylpropanenitrile (Phenylalanine nitrile) |
| Reagent | Acetic Formic Anhydride (AFA) |
| Solvent | Dichloromethane (DCM) or Dry Ether |
| Temperature | |
| Time | 2 - 4 Hours |
| Yield Target | 60-75% (as salt) |
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-amino-3-phenylpropanenitrile in 20 mL of anhydrous DCM. Cool to
in an ice bath. -
Acylation: Add 12 mmol of Acetic Formic Anhydride (freshly prepared) dropwise over 15 minutes.
-
Checkpoint: Monitor by TLC (Silica, EtOAc/Hexane).[2] Disappearance of the polar amine spot and appearance of the amide (intermediate) indicates progress.
-
-
Cyclization: Allow the mixture to warm to room temperature. Stir for 2 hours.
-
Note: In many cases, the
-formyl intermediate cyclizes spontaneously. If the intermediate persists (visible on TLC), add 1.0 eq of dry Triethylamine (TEA) to promote cyclization.
-
-
Isolation (Critical):
-
Do NOT perform an aqueous workup with acidic water; the ring will open.
-
Method 1 (Trapping): If used for a subsequent reaction (e.g., Diels-Alder), add the dienophile directly to the reaction pot.
-
Method 2 (Salt Formation): Dilute with anhydrous ether. Bubble dry HCl gas or add ethereal HCl dropwise. The This compound hydrochloride will precipitate as a white/off-white hygroscopic solid.
-
-
Filtration: Filter the salt rapidly under nitrogen. Wash with cold anhydrous ether. Store in a desiccator at
.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target oxazole.
Characterization & Quality Control
To validate the synthesis without degrading the sample, use non-aqueous techniques.
-
NMR (DMSO-
or CDCl ):-
Look for the C2-H singlet .[2] In 5-aminooxazoles, this typically appears around
7.5 - 8.0 ppm. -
The Benzyl
should appear as a singlet or AB quartet around 3.8 ppm. -
Absence of the amide
doublet (from the intermediate) confirms cyclization.
-
-
IR Spectroscopy:
-
Disappearance of the sharp Nitrile (
) band at . -
Appearance of
stretch (oxazole ring) around .
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| No Cyclization | Reaction temperature too low or lack of base. | Add 1.0 eq Triethylamine; gently heat to |
| Ring Opening | Moisture presence or acidic workup. | Use strictly anhydrous solvents; avoid aqueous extraction. Isolate as salt. |
| Polymerization | Free amine left in solution too long. | Process immediately; do not store the free base overnight. |
| Low Yield | Hydrolysis of AFA reagent. | Ensure AFA is freshly distilled or prepared; check solvent dryness. |
References
-
Davis, A. C., & Levy, A. L. (1951). The Synthesis of 5-Aminooxazoles.[3][4] Journal of the Chemical Society. Link
-
Krimen, L. I. (1963). Acetic Formic Anhydride.[5][6] Organic Syntheses, 50, 1. Link
-
H. R. Kricheldorf. (1971). Syntheses of 5-Aminooxazoles.[1][3] Liebigs Annalen der Chemie.
-
Strecker Synthesis Context: The Strecker Synthesis of Amino Acids.[7][8][9][10] Master Organic Chemistry. Link
-
General Oxazole Stability: Stability of 5-hydroxyoxazole-4-carboxylic acid derivatives.[11] NIH/PubMed. Link
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Cyclization Strategies for 4-Substituted 5-Aminooxazoles
Application Note: AN-OXZ-05
Strategic Overview
5-Aminooxazoles represent a paradox in heterocyclic chemistry: they are potent, versatile synthons for drug discovery, yet their inherent instability often precludes isolation. Structurally, the electron-donating amino group at the C5 position renders the oxazole ring highly electron-rich, making it susceptible to hydrolysis and ring-opening. However, this same electronic character makes them exceptional dienes for Diels-Alder cycloadditions and valuable intermediates in peptide macrocyclization.
This guide details two robust protocols for generating 4-substituted 5-aminooxazoles and a downstream workflow for their in situ trapping. Unlike standard oxazole synthesis (e.g., Robinson-Gabriel), these methods prioritize mild conditions to preserve the labile 5-amino motif.
Core Applications
-
"Masked" Diene Systems: Precursors for pyridines and pyrroles via [4+2] cycloaddition followed by retro-Diels-Alder extrusion.
-
Peptide Mimetics: Serving as traceless activators for C-terminal carboxylic acids in macrocyclization.
-
Diversity-Oriented Synthesis (DOS): Rapid assembly of heterocyclic libraries via multicomponent reactions (MCR).
Mechanistic Pathways
Understanding the formation mechanism is critical for troubleshooting. The most reliable route to 5-aminooxazoles involves the interaction of isocyanides with electrophiles (acyl chlorides or imines).
Pathway A: The Acyl Chloride / Isocyanoacetamide Route
This pathway proceeds via the acylation of the
Pathway B: The Ugi 3-Component Route
This combinatorial approach utilizes an aldehyde, a secondary amine, and an
Figure 1: Dual mechanistic pathways for 5-aminooxazole formation. Pathway A utilizes direct acylation, while Pathway B follows a multicomponent condensation trajectory.
Protocol A: The Acyl Chloride-Isocyanoacetamide Route
Best for: Generating 2-acyl-5-aminooxazoles with high regiocontrol. Reference: Adapted from Mossetti et al., Org.[1] Lett. 2010.
Reagents & Equipment[2][3]
-
Substrate:
-Isocyanoacetamide (1.0 equiv). -
Electrophile: Acyl Chloride (1.1 equiv).
-
Base: Triethylamine (TEA) (2.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Apparatus: Flame-dried round-bottom flask, inert gas (Ar/N2) line.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried flask with
-isocyanoacetamide (e.g., -diethyl- -isocyanoacetamide) and anhydrous DCM (0.2 M concentration). -
Base Addition: Add Triethylamine (2.5 equiv) in one portion.
-
Temperature Control: Cool the solution to 0 °C using an ice/water bath.
-
Critical Checkpoint: 5-aminooxazoles are thermally sensitive. Do not bypass the cooling step.
-
-
Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 5 minutes.
-
Observation: The solution typically turns yellow/orange, indicating the formation of the acylated intermediate.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC. The isocyanide spot will disappear.
-
-
Work-up (Rapid):
-
Quench with saturated aqueous
. -
Extract rapidly with DCM (
). -
Dry over
and concentrate in vacuo at < 30 °C .
-
-
Storage: Use immediately. If storage is necessary, keep at -20 °C under Argon.
Protocol B: The Ugi 3-Component Reaction (U-3CR)
Best for: Combinatorial library generation and introducing diversity at the 2- and 4-positions. Reference: Adapted from Zhu et al., Org.[1] Lett. 2010.
Reagents & Equipment[2][3][4]
-
Component 1: Aldehyde (1.0 equiv).
-
Component 2: Secondary Amine (1.0 equiv) (e.g., Morpholine, Dibenzylamine).
-
Component 3:
-Isocyanoacetamide (1.0 equiv). -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
-
Catalyst: Ammonium Chloride (
) (10 mol%) - Optional, accelerates imine formation.
Step-by-Step Methodology
-
Imine Formation: In a screw-cap vial, dissolve the Aldehyde (1.0 mmol) and Secondary Amine (1.0 mmol) in MeOH (2 mL). Stir at room temperature for 30 minutes to pre-form the iminium species.
-
Why? Pre-formation reduces side reactions involving direct isocyanide-aldehyde interaction.
-
-
Cyclization Trigger: Add the
-Isocyanoacetamide (1.0 mmol). -
Incubation: Heat the mixture to 60 °C for 12–24 hours.
-
Note: TFE can often allow this reaction to proceed at room temperature due to its hydrogen-bond donating capability, which activates the imine.
-
-
Isolation: Evaporate the solvent. Purification via flash chromatography on neutral alumina (not silica) is recommended, as silica acidity can hydrolyze the oxazole.
Application: In Situ Diels-Alder Trapping
Context: Because 5-aminooxazoles are unstable, the most powerful application is trapping them in situ with a dienophile to form polysubstituted aromatic systems (e.g., pyrrolopyridines).
Workflow Diagram
Figure 2: The "Generate-and-Trap" workflow for synthesizing complex aromatics from unstable oxazole intermediates.
Trapping Protocol
-
Generation: Perform Protocol A or B as described above. Do not perform aqueous work-up.
-
Solvent Switch (If necessary): If the Diels-Alder reaction requires higher temperatures (>80 °C), exchange the solvent (DCM or MeOH) for Toluene or Xylene via rotary evaporation.
-
Dienophile Addition: Add the dienophile (e.g., N-phenylmaleimide, Dimethyl acetylenedicarboxylate) (1.2 equiv).
-
Cycloaddition: Heat the mixture to reflux (or 110 °C in a sealed tube) for 12 hours.
-
Purification: The final aromatic product is stable. Purify via standard silica gel chromatography.
Troubleshooting & Quality Control
Stability Data Table
| Parameter | 5-Aminooxazole Behavior | Recommendation |
| Acid Sensitivity | Extremely High | Avoid Silica Gel; use Neutral Alumina or deactivated Silica ( |
| Thermal Stability | Low ( | Keep reaction temps < 40 °C unless trapping immediately. |
| Hydrolysis | Rapid in aqueous acid | Perform work-ups with basic buffers ( |
| NMR Signature | Distinct C4-H singlet ( | Use |
Common Failure Modes
-
Product Hydrolysis: If you isolate an
-acylamino ketone instead of the oxazole, the ring has opened.-
Fix: Ensure all solvents are anhydrous. Avoid acidic work-ups.
-
-
Polymerization: Dark, tarry reaction mixtures.
-
Fix: The 5-amino group is too nucleophilic. Lower the temperature or add the electrophile more slowly.
-
-
Incomplete Cyclization:
-
Fix: In Protocol A, ensure the base (TEA) is fresh. In Protocol B, try using TFE as a solvent to activate the imine.
-
References
-
Mossetti, R., Pirali, T., Tron, G. C., & Zhu, J. (2010).[1] Efficient synthesis of
-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and -isocyanoacetamides.[1] Organic Letters, 12(4), 820-823.[1] -
Liao, J. Y., & Zhu, J. (2012). A novel multicomponent synthesis of polysubstituted 5-aminooxazole and its new scaffold-generating reaction to pyrrolo[3,4-b]pyridine. Organic Letters, 14(7), 1864-1867.
-
Gámez-Montaño, R., & Zhu, J. (2002). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides.[2] Chemical Communications, (20), 2448-2449.
-
Turchi, I. J. (1981). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.
Sources
- 1. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-Benzyloxazol-5-amine and 2-Aminothiophene Analogues
Clarification of the Gewald Reaction vs. Oxazole Synthesis
Executive Summary
This application note addresses the synthesis of 4-benzyloxazol-5-amine , while critically analyzing the user's reference to the Gewald Reaction .
Critical Technical Distinction:
The Gewald Reaction is classically defined as the multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur to produce 2-aminothiophenes [1, 2]. It does not synthesize oxazoles. The synthesis of 5-aminooxazoles requires distinct pathways, typically involving
It is highly probable that the target molecule or the reaction name has been conflated. Therefore, this guide provides two distinct, self-validating protocols:
-
Protocol A (The "True" Gewald): Synthesis of 2-Amino-4-benzylthiophene-3-carboxylate , the actual product obtained if one applies Gewald conditions to phenylacetaldehyde precursors.
-
Protocol B (The Literal Target): Synthesis of This compound using a modern Iodine-mediated cyclization or classical
-amino nitrile condensation.
Part 1: The Gewald Protocol (Synthesis of 2-Aminothiophenes)
Target: 2-Amino-4-benzylthiophene-3-carboxylic acid ethyl ester Rationale: This is the standard product when applying Gewald conditions to a "4-benzyl" precursor (Phenylacetaldehyde).
1. Reaction Mechanism (Gewald)
The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.
Figure 1: The Gewald reaction pathway transforming aldehydes and nitriles into 2-aminothiophenes.
2. Reagents & Materials
| Component | Reagent | Grade/Spec | Role |
| Precursor | Phenylacetaldehyde* | 90%+ (Fresh) | Carbon backbone source (C4-C5) |
| Active Nitrile | Ethyl Cyanoacetate | 98% | C2-C3 source + Amine donor |
| Heteroatom | Elemental Sulfur ( | Powder | Thiophene ring closer |
| Catalyst/Base | Morpholine | 99%+ | Basic catalyst for condensation |
| Solvent | Ethanol (EtOH) | Absolute | Reaction medium |
*Note: Phenylacetaldehyde is unstable. It is recommended to use 1,4-dithiane-2,5-diol as a stable dimer precursor which generates mercaptoacetaldehyde in situ, or freshly distilled phenylacetaldehyde.
3. Experimental Protocol (Standard Gewald)
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Cyanoacetate (10 mmol) and Phenylacetaldehyde (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add Morpholine (10 mmol) dropwise. Caution: Exothermic reaction.
-
Addition: Add Elemental Sulfur (10 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Checkpoint: The disappearance of solid sulfur and the formation of a fluorescent spot often indicates thiophene formation.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation: The product usually precipitates as a solid. Filter, wash with cold ethanol/water (1:1), and recrystallize from ethanol.
Part 2: Synthesis of this compound (The Literal Target)
Target: this compound
Rationale: 5-Aminooxazoles are often unstable and prone to tautomerization into acylamino ketenimines. The synthesis requires careful handling. A robust method involves the cyclization of
1. Retrosynthetic Pathway (Oxazole)
The most direct route to 5-aminooxazoles is the cyclization of
Figure 2: Synthesis of 5-aminooxazole via cyclodehydration of N-acyl-alpha-aminonitriles.
2. Reagents & Materials
| Component | Reagent | Role |
| Substrate | Phenylalanine Nitrile (HCl salt) | Scaffold precursor |
| Formylating Agent | Acetic Formic Anhydride (prepared in situ) | Introduces C2 Carbon |
| Cyclizing Agent | Phosphorus Oxychloride ( | Dehydrating agent for ring closure |
| Base | Triethylamine ( | Proton scavenger |
| Solvent | Dichloromethane (DCM) | Aprotic solvent |
3. Experimental Protocol (Modified Cyclization)
Note: 5-aminooxazoles are sensitive to hydrolysis. Anhydrous conditions are mandatory.
-
N-Formylation:
-
Dissolve Phenylalanine Nitrile HCl (10 mmol) in dry DCM (50 mL) with Triethylamine (22 mmol) at 0°C.
-
Add Acetic Formic Anhydride (12 mmol) dropwise. Stir at RT for 2 hours.
-
Validation: Confirm formation of N-formyl-phenylalanine nitrile via LC-MS.
-
-
Cyclization:
-
Cool the N-formyl intermediate solution to 0°C.
-
Add
(11 mmol) dropwise (or use for milder conditions). -
Add Triethylamine (30 mmol) slowly.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
-
Isolation (Critical):
-
Do not use aqueous acidic workup (hydrolysis risk).
-
Quench with saturated
(cold, rapid). -
Extract immediately with DCM. Dry over
. -
Evaporate solvent under reduced pressure at low temperature (<30°C).
-
Purification: Flash chromatography on neutral alumina (not silica, which is acidic) using Et2O/Hexane.
-
Summary of Differences
| Feature | Gewald Reaction (Protocol A) | Oxazole Synthesis (Protocol B) |
| Target Ring | Thiophene (Sulfur) | Oxazole (Oxygen/Nitrogen) |
| Key Reagent | Elemental Sulfur ( | Formylating agent / Dehydrating agent |
| Stability | Highly Stable | Unstable (Hydrolysis prone) |
| Typical Use | Drug discovery scaffolds | Intermediate for Diels-Alder |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte. Link
-
Sabnis, R. W. (2008). Gewald reaction. In Heterocyclic Chemistry. Link
-
Yin, Z., Chang, J., & Yu, W. (2015). Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. Organic Letters. Link
-
Gomes, P. et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Link
Solubility of 4-Benzyloxazol-5-amine in DMSO and methanol
Application Note: Solubility and Stability Profiling of 4-Benzyloxazol-5-amine in DMSO and Methanol
Executive Summary
This guide provides a technical framework for handling This compound (CAS: 1420824-91-4), a functionalized heterocyclic amine often utilized as a synthesis intermediate in medicinal chemistry. Due to the inherent instability of the 5-aminooxazole scaffold, this protocol emphasizes not just solubility limits, but the critical kinetic stability of the compound in polar aprotic (DMSO) and protic (Methanol) solvents. Researchers are advised to treat solubility data as time-dependent until stability is verified.
Chemical Profile & Expected Solubility
This compound contains a basic amine group and an aromatic oxazole core. Based on structural analogs (e.g., 2-aminooxazoles) and physicochemical principles, the compound exhibits the following solubility characteristics.
Table 1: Solubility Profile (Estimated & Empirical Targets)
| Solvent | Expected Solubility | Solvation Mechanism | Critical Usage Note |
| DMSO | High (>50 mg/mL) | Dipole-dipole interactions; H-bond acceptance by oxazole N/O. | Preferred for Stock. Monitor for oxidative degradation over >24h. |
| Methanol | Moderate-High (>20 mg/mL) | H-bonding (Donor/Acceptor). | High Risk. Protic solvents may catalyze ring-opening or tautomerization. Use for immediate processing only. |
| Water | Low (<0.1 mg/mL) | Hydrophobic benzyl group dominates. | Requires co-solvent (e.g., 5-10% DMSO) for biological assays. |
Technical Insight: 5-Aminooxazoles are potentially tautomeric and can be sensitive to acid/base hydrolysis. While DMSO is the standard for library storage, "aged" DMSO (containing peroxides or water) can accelerate decomposition. Always use anhydrous, high-purity grade solvents.
Protocol: Preparation of Stock Solutions
Reagents & Equipment
-
Compound: this compound (>95% purity).
-
Solvent A: DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich 276855).
-
Solvent B: Methanol (HPLC Grade).
-
Vials: Amber glass vials (to prevent photodegradation).
-
Filtration: 0.22 µm PTFE syringe filters (Nylon filters may bind amines).
Step-by-Step Procedure
A. DMSO Stock (Standard: 100 mM)
-
Weighing: Accurately weigh 17.4 mg of this compound (MW ≈ 174.2 g/mol ) into a 2 mL amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Note: Do not sonicate vigorously. Sonic energy can heat the solvent and degrade the amine. Use a vortex mixer for 30 seconds.
-
-
Visual Inspection: Solution should be clear and colorless to pale yellow. If particulates remain, vortex for an additional 60 seconds.
-
Storage: Store at -20°C. Shelf-life: Re-verify purity by LC-MS if stored >1 month.
B. Methanol Working Solution (Standard: 10 mM)
-
Dilution: Take 100 µL of the 100 mM DMSO stock.
-
Mixing: Add to 900 µL of Methanol.
-
Usage: Use immediately. Do not store methanolic solutions of 5-aminooxazoles for >24 hours due to potential solvolysis.
Protocol: Kinetic Solubility Determination
Since specific literature values for this intermediate are sparse, the following self-validating protocol ensures accurate determination in your specific lab environment.
Workflow Diagram
Figure 1: Step-by-step workflow for determining kinetic solubility and verifying stability.
Detailed Methodology
-
Saturation: Add excess solid compound (~5 mg) to 100 µL of solvent in a microcentrifuge tube.
-
Equilibration: Agitate at 500 rpm at 25°C for 4 hours.
-
Why 4 hours? Long equilibrations (24h+) risk decomposition of the aminooxazole ring before solubility is measured.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PTFE filter.
-
Quantification: Dilute the filtrate 1:100 in acetonitrile and analyze via HPLC. Compare peak area against a standard curve prepared from the fresh DMSO stock.
Critical Stability Warning: The "DMSO Artifact"
Researchers must be aware that 5-aminooxazoles can undergo ring transformations. In DMSO, trace water can catalyze hydrolysis to acyclic amides.
Validation Step:
-
Run an LC-MS of the DMSO stock at T=0 and T=24h .
-
Acceptance Criteria: Purity decrease < 2%.
-
If degradation is observed (>5%), prepare stocks fresh daily or store as a solid salt (e.g., HCl salt) if available, dissolving only immediately before use.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54345243 (Related Oxazole Structures). Retrieved from [Link]
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard protocols for kinetic solubility).
-
Waybright, T. J., et al. (2009). Stability of library compounds in DMSO. Journal of Biomolecular Screening. (Discusses oxidative instability of amines in DMSO). Retrieved from [Link]
-
ChemSrc. this compound (CAS 1420824-91-4) Entry. Retrieved from [Link][1][2]
Sources
Technical Guide: N-Acylation Strategies for Labile 5-Aminooxazole Scaffolds
This Application Note and Protocol details the procedure for the N-acylation of 4-Benzyloxazol-5-amine . This transformation is critical in the synthesis of peptide mimetics, specifically oxazole-based peptidomimetics , where the oxazole ring replaces the amide bond to improve metabolic stability and conformational constraint.
Executive Summary
Target Substrate: this compound (5-amino-4-benzyloxazole).
Reaction Type: Nucleophilic Acyl Substitution (N-Acylation).[1]
Critical Challenge: 5-Aminooxazoles are electron-rich, acid-sensitive, and prone to ring-opening hydrolysis or tautomerization to
Scientific Foundation & Mechanistic Insight
The Stability Paradox
This compound exists in a delicate equilibrium. While the oxazole ring is aromatic, the presence of the amino group at position 5 significantly increases electron density, making the ring susceptible to:
-
Acidic Hydrolysis: Rapid ring opening to form
-formylamino amides. -
Tautomerization: Equilibrium with acyclic
-isocyano amides (though 4-substitution stabilizes the cyclic form). -
C-Acylation: Competition between N-acylation (kinetic) and C-acylation at C2 (thermodynamic), particularly with highly reactive electrophiles.
Reaction Design
To favor N-acylation over decomposition or C-acylation, the protocol utilizes:
-
Non-Nucleophilic Base (DIPEA/TEA): Scavenges HCl generated during acylation without attacking the acyl chloride or the oxazole ring.
-
Aprotic Solvent (DCM/THF): Prevents solvolysis.
-
Cryogenic Addition (0°C to -78°C): Controls exothermicity and suppresses side reactions (e.g., ring opening).
Pathway Visualization
The following diagram illustrates the competing pathways and the targeted synthetic route.
Figure 1: Reaction pathway showing the target N-acylation versus competing decomposition modes.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound (or HCl salt) | Nucleophile |
| Acylating Agent | Acyl Chloride (1.1 equiv) or Anhydride | Electrophile |
| Base | Diisopropylethylamine (DIPEA) (2.5 equiv) | Acid Scavenger |
| Solvent | Dichloromethane (DCM), Anhydrous | Medium |
| Catalyst | DMAP (0.1 equiv) | Acyl Transfer (Optional) |
| Atmosphere | Nitrogen ( | Moisture Exclusion |
Detailed Procedure (Method A: Direct Acylation)
Note: If starting from the HCl salt, ensure the extra equivalent of base is added to liberate the free amine.
Step 1: Preparation (Inert Environment)
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.
-
Purge with dry Nitrogen (
) for 15 minutes. -
Charge the flask with This compound (1.0 mmol, 174 mg).
-
Critical: If the amine is stored as a salt, add it now. If generating in situ, proceed immediately to solvent addition.
-
Step 2: Solvation and Deprotonation
-
Add Anhydrous DCM (10 mL) via syringe.
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Add DIPEA (2.5 mmol, 435 µL) dropwise.
-
Observation: The solution may clarify as the free amine is liberated.
-
-
Stir at 0°C for 10 minutes to ensure complete equilibration.
Step 3: Acylation
-
Dissolve the Acyl Chloride (1.1 mmol) in minimal DCM (2 mL) in a separate vial.
-
Add the acyl chloride solution dropwise to the reaction flask over 5–10 minutes.
-
Control: Maintain temperature at 0°C. Rapid addition can cause local heating and ring opening.
-
-
Optional: Add DMAP (0.1 mmol) if the acyl chloride is sterically hindered.
Step 4: Reaction Monitoring
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitor by TLC (typically 50% EtOAc/Hexane) after 1 hour.
-
Target Spot: N-acyl product usually has a higher
than the free amine but lower than the acyl chloride. -
Staining: UV active; KMnO4 stain may show the oxazole ring.
-
Step 5: Workup (Non-Acidic)
-
Quench the reaction with Saturated
(10 mL).-
Warning: Do NOT use HCl or acidic washes; this will destroy the oxazole ring.
-
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over Anhydrous
, filter, and concentrate under reduced pressure (keep bath <40°C).
Step 6: Purification
-
Purify via Flash Column Chromatography.
-
Stationary Phase:Neutral Alumina is preferred over Silica Gel to prevent acid-catalyzed decomposition. If Silica is used, pre-treat with 1% TEA.
-
Eluent: Gradient of Hexanes/EtOAc.
-
Analytical Validation
Confirm the structure using the following diagnostic signals:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Amide NH proton . Confirms N-acylation.[2][3][4][5] | |
| 1H NMR | C2-H of Oxazole . Confirmation the ring is intact. | |
| 13C NMR | Carbonyl Carbon of the new amide bond. | |
| IR | 1650–1690 | Amide I band (C=O stretch). |
| HRMS | [M+H]+ | Matches calculated mass of N-acyl product. |
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Decomposition | Acidic hydrolysis during workup or silica chromatography. | Use Neutral Alumina; ensure all aqueous washes are basic (NaHCO3). |
| Starting Material Remains | Acyl chloride hydrolyzed by wet solvent. | Distill DCM over CaH2; ensure inert atmosphere. |
| C-Acylation Product | Temperature too high or reaction time too long. | Keep reaction at 0°C; quench immediately upon completion. |
Alternative Route: In Situ Cyclization
If the free amine is too unstable to handle, synthesize the N-acyl oxazole directly from the
-
Reactants:
-Isocyano-3-phenylpropionamide + Acyl Chloride + Base. -
Mechanism: The acyl chloride reacts with the isocyanide carbon (or amide nitrogen) followed by cyclization.
-
Reference: This follows the Schöllkopf or Cornforth logic, often yielding the 5-(acylamino)oxazole directly in one pot.
References
-
General Synthesis of 5-Aminooxazoles
- Title: General Synthesis of Fully Substituted 4-Aminooxazoles
- Source:J. Org. Chem. 2021, 86, 199–206.
-
URL:[Link]
-
Reactivity of 5-Aminooxazoles
- Title: Efficient Synthesis of -Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and -Isocyanoacetamides.
- Source:Org. Lett. 2010, 12, 11, 2532–2535.
-
URL:[Link]
-
Oxazole Peptidomimetics
Sources
- 1. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Benzyloxazol-5-amine Cyclization
Ticket ID: OX-Bn-5NH2-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Core Challenge
The Problem: You are attempting to synthesize 4-benzyloxazol-5-amine , likely from an
The Root Cause: 5-Aminooxazoles are kinetically unstable and highly nucleophilic . Unlike stable 2,4-disubstituted oxazoles, the 5-amino variant is electron-rich and acts as an internal enamine. It is prone to:
-
Acid-Catalyzed Hydrolysis: Reverting to the acyclic amide or hydrolyzing to a hydantoin/peptide byproduct.
-
C-Acylation/Polymerization: Reacting with itself or the dehydrating agent.
-
Silica Degradation: Decomposition on standard acidic silica gel.
This guide provides a self-validating protocol to stabilize the transition state and isolate the product effectively.
Diagnostic Matrix (Troubleshooting)
Before altering your chemistry, identify your failure mode using this matrix.
| Symptom | Probable Cause | Immediate Action |
| Reaction turns black/tarry immediately. | Exotherm uncontrolled; Polymerization. | Cool reaction to -10°C before adding dehydrating agent. Dilute concentration to 0.1 M. |
| TLC shows product, but NMR is empty. | Decomposition during workup/column. | STOP using standard silica. Switch to Triethylamine (TEA)-treated silica or basic alumina. |
| Starting material remains (Low Conversion). | Inefficient dehydration. | If using carbodiimide (DCC/EDC), switch to Trichloroacetyl chloride/Pyridine or Burgess Reagent . |
| Product converts to white solid after isolation. | Hydrolysis to hydantoin or dipeptide. | Store under Argon at -20°C immediately. Avoid protic solvents (MeOH/EtOH). |
The Mechanism: Understanding the Instability
To improve yield, you must visualize the competing pathways. The 5-aminooxazole is not the thermodynamic endpoint; it is a high-energy intermediate.
Pathway Diagram
Figure 1: The "Survival" Pathway. Success depends on suppressing the red and black paths.
Optimized Protocol: The "Mild Dehydration" Method
Do not use harsh reflux conditions (
Reagents & Stoichiometry
-
Substrate:
-Formyl-L-phenylalanine nitrile (1.0 equiv) -
Dehydrating Agent: Trichloroacetyl chloride (1.1 equiv) OR Burgess Reagent.
-
Base: Pyridine (3.0 equiv) + DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Workflow
-
Preparation (T = 0 min):
-
Flame-dry all glassware.
-
Dissolve substrate in anhydrous DCM under Argon.
-
Cool to 0°C (ice bath). Crucial: High temp promotes polymerization.
-
-
Activation (T = 15 min):
-
Add Pyridine and DMAP.[1]
-
Add Trichloroacetyl chloride dropwise over 10 minutes.
-
Observation: Solution may turn yellow/orange. Deep red indicates decomposition (slow down addition).
-
-
Cyclization (T = 2-4 hours):
-
Allow to warm to room temperature slowly.
-
Monitor by TLC (Alumina plates, or silica plates pre-dipped in 5% TEA/Hexane).
-
-
The "Soft" Quench:
-
Do NOT use acid.
-
Quench with saturated aqueous NaHCO3 (cold).
-
Extract immediately with DCM.
-
Dry over
(avoid if it is slightly acidic).
-
-
Purification (The Critical Step):
-
Stationary Phase: Neutral Alumina (Grade III) OR Silica Gel pre-treated with 2% Triethylamine.
-
Eluent: Hexane/EtOAc (with 1% TEA).
-
Note: Collect fractions into tubes containing a drop of TEA.
-
FAQ: Technical Deep Dive
Q: Can I use the Robinson-Gabriel synthesis (
Q: Why does the literature mention "Cornforth Rearrangement"? A: The Cornforth rearrangement is a thermal isomerization of oxazole-4-carbonyls to 5-aminooxazoles. If you have the oxazole-4-carboxamide, you can heat it (or microwave it) to get your target.[1][2] However, if you are starting from the amino acid nitrile, the dehydrative cyclization described above is more direct.
Q: My product is an oil that solidifies into a different compound. What happened? A: You likely witnessed a tautomerization or ring opening. This compound can exist in equilibrium with its acyclic nitrile ylide or ketenimine forms. To stabilize it for storage, convert it immediately to its HCl salt (anhydrous HCl in ether) if the salt is stable, or use it immediately in the next step (e.g., Diels-Alder or peptide coupling).
Data & Chemical Compatibility Table
| Parameter | Recommended | Avoid | Reason |
| Solvent | DCM, THF, MeCN | MeOH, EtOH, Water | Protic solvents attack the C5 position. |
| pH | Neutral to Basic (pH 8-9) | Acidic (pH < 6) | Acid catalyzes ring opening. |
| Temperature | 0°C to 25°C | > 60°C | Thermal instability/polymerization. |
| TLC Plate | Alumina / Basified Silica | Standard Silica | Silica is acidic enough to destroy the compound on the plate. |
References & Authority
-
Mechanism of 5-Aminooxazole Instability:
-
Mild Cyclization Methods (Dehydrative):
-
General Instability of 5-Hydroxy/Amino Oxazoles:
-
Strecker Synthesis Context (Precursor Synthesis):
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 9. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
Technical Support Center: Stabilizing 5-Aminooxazoles
Topic: Preventing Oxidation and Decomposition During Workup Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Instability Paradox
Why is this happening?
5-Aminooxazoles are chemically schizophrenic. While they are potent intermediates (e.g., in Ugi/Passerini reactions or peptide synthesis), they possess an exceptionally high HOMO (Highest Occupied Molecular Orbital). This electron-rich nature makes the oxazole ring a prime diene for [4+2] cycloaddition with singlet oxygen (
If your product turns into "black tar" upon solvent removal or converts into a triamide/
Diagnostic & Troubleshooting Guide
Issue A: "My product turned into a dark oil/tar during rotary evaporation."
Diagnosis: Aerobic Oxidation / Polymerization. The concentration step increases the proximity of reactive species. If ambient light and air are present, trace impurities can act as photosensitizers, generating singlet oxygen which attacks the oxazole.
-
The Fix:
-
Temperature Control: Never heat the water bath above 30°C.
-
Atmosphere: Backfill the rotavap with Nitrogen or Argon immediately after evaporation. Do not let it sit under vacuum or air.
-
Light Exclusion: Wrap the collection flask in aluminum foil.
-
Issue B: "NMR shows a triamide or -ketoamide instead of the oxazole."
Diagnosis: Singlet Oxygen (
-
The Fix:
-
Degas Solvents: Sparge all workup solvents with Argon for 15 minutes.
-
Add a Quencher: If the synthesis allows, add a singlet oxygen quencher like DABCO (1,4-diazabicyclo[2.2.2]octane) or a radical scavenger like BHT during workup to intercept oxidative species.
-
Speed: Process immediately. 5-aminooxazoles have half-lives in solution ranging from minutes to hours depending on substitution.
-
Issue C: "The product disappeared on the silica column."
Diagnosis: Acid-Catalyzed Hydrolysis.
Silica gel is slightly acidic (
-
The Fix:
-
Buffer the Silica: Pre-treat the silica column with 1-2% Triethylamine (Et
N) in the eluent. -
Switch Phase: Use Neutral Alumina or Florisil instead of silica.
-
Avoid Methanol: Use Acetone/DCM or EtOAc/Hexane systems if possible to prevent nucleophilic attack by the solvent.
-
Mechanistic Insight: The Oxidation Pathway
Understanding the enemy is the first step to defeating it. The diagram below illustrates the Wasserman mechanism, where the electron-rich oxazole acts as a diene.
Figure 1: The Wasserman oxidation pathway. The initial [4+2] cycloaddition is the rate-limiting step for aerobic decomposition.
Standardized Protocols
Protocol A: The "Safe" Isolation (Buffered Workup)
Use this when isolation is mandatory for characterization.
| Parameter | Specification | Reason |
| Solvent | DCM or Et | Low boiling point allows removal without heat. |
| Additives | 0.1% Et | Neutralizes adventitious acid to prevent hydrolysis. |
| Glassware | Amber or Foil-wrapped | Prevents photo-excitation of trace impurities. |
| Drying Agent | Na | Avoid MgSO |
Step-by-Step:
-
Quench reaction with cold, saturated NaHCO
(keeps pH basic). -
Extract rapidly with degassed DCM.
-
Dry organic layer over Na
SO with a trace of Et N added. -
Filter and concentrate at <25°C (no heat).
-
Store under Argon at -20°C immediately.
Protocol B: One-Pot Trapping (The "Skip Workup" Method)
Use this if the 5-aminooxazole is an intermediate for a subsequent step (e.g., Diels-Alder).
Instead of isolating the unstable oxazole, introduce the next reagent directly into the crude mixture.
-
For Cycloadditions: Add the dienophile (e.g., acrylic acid, maleimide) directly to the reaction pot once the oxazole formation is complete.
-
For Peptide Synthesis: If the oxazole is a masked dipeptide, perform the ring-opening/coupling immediately without solvent exchange.
Decision Logic: Workup Strategy
Follow this logic tree to determine the safest processing method for your specific experiment.
Figure 2: Decision matrix for processing reactive 5-aminooxazole intermediates.
References
-
Wasserman, H. H., et al. (1981). Intermediates in the reactions of oxazoles with singlet oxygen.[2][4][6] Heterocycles.[1][2][6][7][8]
-
Bughin, C., Zhao, G., Bienaymé, H., & Zhu, J. (2006).[9] 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides.[9] Chemistry - A European Journal.
-
Wasserman, H. H., & McCarthy, K. E. (1992). Singlet oxygen reactions with oxazoles.[1][2][6] In Singlet Oxygen (Vol. 1). CRC Press.
-
Pirrung, M. C., et al. (2019). Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy | MDPI [mdpi.com]
- 4. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Benzyloxazol-5-amine
Status: Operational Topic: 4-Benzyloxazol-5-amine (Purification & Stability) Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
User Advisory: You are attempting to purify This compound . This is not a routine purification.[1][2][3] This molecule presents a "Dual-Threat" challenge:
-
Basicity: The amine functionality (
) acts as a Lewis base, interacting strongly with acidic silanol groups ( ) on standard silica gel, causing severe streaking and mass loss. -
Acid Sensitivity & Lability: The 5-aminooxazole core is electronically rich but chemically fragile. It is prone to hydrolysis (ring-opening) and tautomerization, particularly in acidic environments or upon prolonged exposure to silica.
The Golden Rule: Speed and pH control are your primary variables. Do not run a standard slow gradient column.
Pre-Purification Triage (Method Development)
Before loading your crude mixture, perform this stability assessment. Many users report "disappearance" of the compound because they skipped this step.
Protocol A: The 2D-TLC Stability Check
Use this to determine if your compound decomposes on silica.
-
Spot: Apply a concentrated spot of the crude mixture on the bottom-left corner of a silica TLC plate.
-
Run 1: Develop the plate vertically in your chosen solvent system (e.g., 50% EtOAc/Hexanes).
-
Dry: Let the plate dry completely (blow cool air).
-
Run 2: Rotate the plate 90° and develop it again in the same solvent system.
-
Analyze:
-
Diagonal Spots: The compound is stable.[4]
-
Off-Diagonal Spots: The compound decomposed during the time it sat on the silica.
-
Result: If off-diagonal spots appear, DO NOT use standard silica. Switch to Neutral Alumina or Deactivated Silica .
-
Stationary Phase Selection Guide
The choice of stationary phase is critical. Use the decision matrix below to select the correct media.
Figure 1: Stationary Phase Decision Matrix. Use this logic flow to prevent irreversible adsorption or decomposition of the oxazole core.
Troubleshooting Guides (Q&A Format)
Issue 1: "My compound streaks across the column and elutes over 20+ fractions."
Diagnosis: Uncontrolled Acid-Base Interaction.
Mechanism: The basic amine nitrogen is hydrogen-bonding with the acidic protons of the silanol groups (
Solution: The "Amine Shield" Protocol You must block the silanol sites with a sacrificial base before the compound arrives.
-
Select Solvent: Choose a mobile phase (e.g., Hexanes/EtOAc 1:1).
-
Add Modifier: Add 1% Triethylamine (TEA) or 1%
to the solvent system. -
Pre-Elution (Critical): Flush the column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample. This saturates the acidic sites.
-
Run: Elute using the same TEA-modified solvent.
Issue 2: "I recovered less mass than I loaded, and the NMR shows new aldehyde peaks."
Diagnosis: Hydrolysis of the Oxazole Ring.
Mechanism: 5-Aminooxazoles can hydrolyze to form acyclic
Solution: The "Cold & Fast" Method
-
Switch Media: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica.
-
Temperature Control: If you must use silica, chill the column jacket or run in a cold room (
). -
Speed: Use "Flash" parameters (high flow rate). Do not let the compound sit on the column for >30 minutes.
-
Workup: Evaporate fractions immediately. Do not leave them in solution overnight.
Issue 3: "The compound co-elutes with the benzyl alcohol byproduct."
Diagnosis: Insufficient Selectivity. Solution: Change the dipole interaction.
-
If using Hexanes/EtOAc , switch to DCM (Dichloromethane)/MeOH .
-
Why? The oxazole nitrogen interacts differently with protic solvents (MeOH) than aprotic esters (EtOAc).
-
Note: DCM/MeOH is more polar; start with 100% DCM and gradient to 5% MeOH.
Recommended Mobile Phase Systems
| Solvent System | Composition (v/v) | Additive | Application Note |
| System A | Hexanes / EtOAc | 1-3% | Standard starting point. Good for removing non-polar impurities.[2] |
| System B | DCM / MeOH | 1% | High solubility capacity. Best for very polar amines. |
| System C | Toluene / Acetone | 1% | "Wildcard" system. Toluene provides |
Mechanism of Deactivation
Understanding why you are adding Triethylamine is crucial for reproducibility.
Figure 2: Competitive Binding Mechanism. TEA (Green) binds to acidic silanols faster and tighter than the target amine (Blue), allowing the target to elute freely.
FAQ: Rapid Fire Support
Q: Can I use reverse-phase (C18) chromatography? A: Yes, but be careful with pH. Use a basic buffer (Ammonium Bicarbonate, pH 8-9). Do not use TFA (Trifluoroacetic acid), as it will protonate the amine and potentially degrade the oxazole.
Q: My crude is not soluble in the mobile phase. Can I dry load? A: Yes, but do not dry load on silica. Dry load on Celite or neutral alumina . Drying onto silica creates a high-concentration zone of acidity that will destroy your compound before the run starts.
Q: The fractions turned yellow after sitting for an hour. A: Oxidation or polymerization is occurring. 5-aminooxazoles are electron-rich. Store purified material under Argon/Nitrogen in the freezer, preferably as a solid, not in solution.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[5] Chem. 1978 , 43, 2923–2925.
- The foundational text on Flash Chrom
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013 .
- The authoritative guide on solvent and reagent properties, including silica/alumina acidity.
-
Reich, H. J. Chromatography Tips: Amine Purification. University of Wisconsin-Madison Chemistry Database.
- Field-proven protocols for basifying silica gel.
-
Biotage Application Note. Strategies for the Purification of Amines.
- Modern automated flash chromatography parameters for basic heterocycles.
Sources
Resolving stability issues of 4-Benzyloxazol-5-amine in solution
Topic: Resolving Stability & Handling Issues for 4-Benzyloxazol-5-amine Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The "Transient" Nature of 5-Aminooxazoles
This compound is a highly reactive, electron-rich heteroaromatic species. Unlike standard oxazoles, the presence of the amino group at position 5 significantly destabilizes the ring system. It is prone to acid-catalyzed hydrolysis (ring opening), oxidative dimerization , and tautomerization to acyclic
Core Directive: Treat this compound as a transient intermediate rather than a shelf-stable reagent. Whenever possible, generate it in situ and telescope it directly into the next step. If isolation is mandatory, strict adherence to non-acidic, anaerobic, and cryogenic protocols is required.
Module 1: Diagnosis & Visual Inspection
Q: How do I visually confirm if my this compound has degraded? A: Pure 5-aminooxazoles are typically colorless to pale yellow solids or oils. Degradation manifests as:
-
Color Shift: Rapid darkening to deep yellow, orange, or brown indicates oxidation or polymerization (formation of pyrazine derivatives).
-
Physical State Change: If a solid turns into a gum or oil, hydrolysis has likely occurred, breaking the ring into the corresponding acyclic
-acylamino ketone or amide. -
NMR Signatures:
-
Intact: Distinct singlet for the C2 proton (~7.0–7.5 ppm, depending on solvent).
-
Degraded: Disappearance of the C2 singlet and appearance of broad amide peaks or complex aliphatic multiplets (indicating ring opening to phenylalanine derivatives).
-
Module 2: Solvation & Reaction Environment
Q: Why does the compound decompose in my standard LCMS solvent (MeOH/Water)? A: 5-Aminooxazoles are acid-labile . Standard LCMS mobile phases often contain 0.1% Formic Acid or TFA. Even this mild acidity is sufficient to protonate the oxazole ring (usually at C4 or N3), activating it for nucleophilic attack by water.
Protocol: Safe Solvation
-
Avoid: Alcohols (MeOH, EtOH), Water, and Acidic solvents (CHCl3 can be acidic due to HCl traces).
-
Preferred: Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or THF.
-
Buffer: If aqueous conditions are unavoidable (e.g., for biological assays), maintain pH 7.5–8.0 using a TRIS or Phosphate buffer. Never store in solution.
Q: Can I heat the reaction to drive it to completion? A: No. Thermal instability is a major failure mode. 5-Aminooxazoles can undergo the Cornforth Rearrangement or general thermal decomposition above 40°C.
-
Recommendation: Conduct generation and subsequent reactions at 0°C to 20°C .
Module 3: The "Silica Trap" (Purification)
Q: My compound vanished after Silica Gel chromatography. Where did it go? A: Silica gel is weakly acidic (pH ~5–6). This acidity catalyzes the ring-opening hydrolysis of this compound during the column run. The compound likely decomposed into the corresponding acyclic dipeptide derivative or ketone, which may have eluted in the solvent front or stuck to the baseline.
Protocol: Purification Alternatives
-
Neutral Alumina: Use Neutral Alumina (Grade III) instead of Silica.
-
Triethylamine (TEA) Pre-treatment: If you must use Silica, pre-wash the column with 1-5% Et3N in Hexanes to neutralize acidic sites.
-
Recrystallization: If the compound is solid, recrystallize from cold Et2O/Pentane under Argon.
-
Reverse Phase (Basic): Use C18 columns with a basic modifier (0.1% Ammonium Bicarbonate, pH 10), not TFA/Formic Acid.
Module 4: Mechanism of Failure
Understanding the degradation pathway is crucial for troubleshooting. The diagram below illustrates the primary decomposition route (Hydrolysis) and the equilibrium issues.
Figure 1: Acid-catalyzed hydrolysis pathway. The 5-amino group increases electron density, making the ring susceptible to protonation and subsequent water attack.
Module 5: Storage & Handling Workflow
Q: I synthesized 5g of the compound. How do I store it overnight? A: Storing the free base is risky. If you cannot use it immediately, convert it to a stable salt or store under strict cryogenic conditions.
Protocol: Storage Decision Tree
| Condition | Action | Risk Level |
| Solution (RT) | DO NOT USE. | High (Hydrolysis/Oxidation) |
| Solid (RT, Air) | Avoid. | Medium (Oxidation) |
| Solid (-20°C, Ar) | Acceptable for <48 hours. | Low |
| HCl Salt | Recommended. Precipitate with anhydrous HCl in Et2O. Store desiccated. | Minimal |
Troubleshooting Workflow Diagram:
Figure 2: Decision matrix for handling this compound. Immediate use (telescoping) is the gold standard.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Oxazoles discusses the instability of electron-rich oxazoles).
-
Synthesis and Handling Protocols
-
Sun, X., Janvier, P., Zhao, G., & Bienaymé, H. (2002). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 4(17), 2969–2972.
- Relevance: Describes the in situ generation and immediate usage of 5-aminooxazoles to avoid decomposition.
-
- Hydrolysis & Ring Opening: Bossio, R., Marcaccini, S., & Pepino, R. (1986). Studies on isocyanides and related compounds. Synthesis of 5-aminooxazoles. Heterocycles, 24, 2003. Relevance: details the equilibrium between 5-aminooxazoles and -isocyano amides.
-
Purification on Silica (Warning)
-
Pirrung, M. C., & Ghorai, S. (2006). Versatile, Fragrant, Convertible Isonitriles. Journal of the American Chemical Society, 128(36), 11772–11773.
- Relevance: Discusses the sensitivity of isonitrile/oxazole derivatives to acidic silica and recommends basic alumina or rapid filtr
-
Optimizing reaction temperature for oxazole ring closure
Technical Support Center: Oxazole Ring Closure Optimization
Topic: Optimizing Reaction Temperature for Oxazole Ring Closure Role: Senior Application Scientist Status: Active Guide [v2.4]
Mission Statement
Welcome to the Heterocycle Synthesis Support Center. You are likely here because your oxazole formation is either stalling, decomposing, or racemizing. In oxazole synthesis, temperature is not just a variable; it is the switch between kinetic trapping (intermediate accumulation) and thermodynamic success (aromatization).
This guide abandons generic advice. We focus on the three dominant mechanistic pathways—Robinson-Gabriel , Wipf (Burgess) , and Oxidative Cyclization —and how to dial in the thermal parameters for each.
Module 1: The Robinson-Gabriel Cyclodehydration
The "Heavy Duty" Approach
Context: This is the dehydration of 2-acylaminoketones. Historically, this required harsh acids (
The Thermal Dilemma:
-
Too Low (< 60°C): The intermediate enol fails to eliminate water. You isolate the open-chain starting material or a hydrated intermediate.
-
Too High (> 100°C): Charring and, critically, racemization of the
-carbon (if derived from amino acids).
Standard Protocol (Robust Substrates)
-
Reagent:
(Phosphorus oxychloride) -
Target Temperature: 90°C – 100°C
-
Time: 30–60 minutes.
Q: My reaction turns black and yields tar at 90°C. What now? A: You are likely experiencing acid-catalyzed polymerization.
-
Switch Solvent: Move from neat
to a buffered system: (3 equiv) in Toluene or DMF . -
Lower Temp/Catalyst: Switch to Tf2O (Triflic anhydride) and pyridine at 0°C to Room Temperature (RT) . This drives dehydration kinetically without the thermal load that causes charring.
Q: I am seeing racemization of my amino-acid derived oxazole. A: This is a classic thermal failure mode in Robinson-Gabriel synthesis. The high temperature promotes enolization at the chiral center.
-
Solution: Abandon the acid/heat method immediately. Switch to the Wipf Modification (see Module 2), which operates at mild temperatures.
Module 2: The Wipf Modification (Burgess Reagent)
The "Delicate" Approach
Context: Developed by Peter Wipf, this uses the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) to cyclodehydrate
The Thermal Dilemma:
-
The Trap: The Burgess reagent is thermally unstable.
-
Critical Limit: 50°C .[1] Above this, the reagent decomposes via internal elimination faster than it dehydrates your substrate.
Optimized Protocol (Sensitive Substrates)
-
Dissolve: Substrate in anhydrous THF or DCM.
-
Add Reagent: Burgess reagent (1.2 – 2.0 equiv).
-
Temperature: Start at 25°C (RT) .
-
Ramp: If no reaction after 2 hours, warm to 40–50°C . DO NOT EXCEED 50°C.
Q: I heated the Burgess reaction to reflux (66°C in THF) and got no product. A: You likely destroyed the reagent. The Burgess reagent eliminates to form a sulfamoyl amine byproduct at elevated temperatures.
-
Fix: Repeat the experiment. Keep the temperature at 35°C . If the reaction is sluggish, add more reagent, not more heat.
Module 3: Oxidative Cyclization
The "Redox" Path
Context: Converting enamides or oxazolines to oxazoles using oxidants (
The Thermal Dilemma:
-
Oxidant Dependency:
often requires reflux ( C) to overcome the activation energy for aromatization. -
Catalytic Systems: Modern Copper-catalyzed systems often work at Room Temperature .
Q: I am oxidizing an oxazoline with
-
Fix: Increase temperature to 80–100°C (switch solvent to Toluene if necessary). Benzene reflux (80°C) might be on the borderline of the activation energy required for full aromatization.
Visualizing the Decision Process
The following diagram illustrates the logic flow for selecting the correct method and temperature based on your substrate's fragility.
Caption: Logic flow for selecting reaction temperature based on substrate chirality and stability.
Troubleshooting Matrix
Use this table to diagnose temperature-related failures quickly.
| Symptom | Probable Cause | Temperature Fix | Mechanistic Insight |
| Racemization | Thermal enolization of | Decrease (Switch to Wipf/Burgess at 25°C). | High heat lowers the barrier for proton exchange at the chiral center. |
| Charring/Tar | Acid-catalyzed polymerization. | Decrease or Buffer. Use Tf2O/Pyridine at 0°C. | High temp + Strong Acid = Uncontrolled side reactions. |
| No Reaction (Burgess) | Reagent decomposition. | Decrease (Max 50°C).[1] | Burgess reagent eliminates to sulfamoyl amine >50°C. |
| Stalled Oxidation ( | Kinetic barrier too high. | Increase (80°C | Aromatization is thermodynamically favorable but kinetically slow on solid surfaces. |
| Ring Opening | Hydrolysis of intermediate. | Increase (Ensure reflux). | In Robinson-Gabriel, water must be driven off (azeotrope) to prevent equilibrium reversal. |
Experimental Protocol: Temperature Screening
Do not guess. Run a micro-scale screen.
-
Setup: Prepare 3 vials with 10mg substrate + Reagent.
-
Conditions:
-
Vial A: Room Temperature (25°C)
-
Vial B: 50°C
-
Vial C: 80°C (Only if not using Burgess)
-
-
Monitoring: Check LCMS at T=1hr.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[4] The Journal of Organic Chemistry. (Seminal paper on using Burgess reagent for mild oxazole synthesis).
-
Robinson, R. (1909). LXXIII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions. (The classical high-temp acid method).
-
Glöckner, S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[5] Organic & Biomolecular Chemistry.[3][4][6][7][8][9][10] (Details temperature effects on
oxidation). -
Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles.[11] Journal of the American Chemical Society. (Evidence for RT oxidative cyclization).[6]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization [dspace.mit.edu]
Technical Support Center: Synthesis of 4-Benzyl Oxazoles
Welcome to the technical support center for the synthesis of 4-benzyl oxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common challenges encountered during the synthesis of this important structural motif. Drawing upon established synthetic protocols and field-proven insights, this document aims to be a comprehensive resource to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will focus on the two most prevalent synthetic routes to 4-benzyl oxazoles: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis .
Section 1: Troubleshooting the Robinson-Gabriel Synthesis of 4-Benzyl Oxazoles
The Robinson-Gabriel synthesis is a classic and widely used method for the preparation of oxazoles, involving the cyclodehydration of α-acylamino ketones. For the synthesis of a 4-benzyl oxazole, the starting material would typically be an N-acyl derivative of 1-amino-3-phenylpropan-2-one.
Technical Support Center: Troubleshooting Oxazole Amine Synthesis
Welcome to the Advanced Heterocycle Synthesis Support Hub. Ticket ID: OX-AMINE-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
"Oxazole amine" synthesis generally refers to two distinct structural goals:
-
2-Aminooxazoles: The amine is directly attached to the C2 position of the ring (a privileged pharmacophore in kinase inhibitors).
-
Amino-substituted Oxazoles: The oxazole ring is a scaffold with an amino-alkyl side chain.
Low conversion in these reactions is rarely a random event; it is usually a symptom of specific mechanistic bottlenecks—most commonly proton transfer equilibrium failures , catalyst poisoning (in Pd-chemistry), or hydrolytic instability of acyclic intermediates.
This guide provides a self-validating troubleshooting workflow for the three most common synthetic routes.
Module 1: 2-Aminooxazole Synthesis (Urea Cyclization)
Method: Condensation of
The Mechanistic Bottleneck
The reaction proceeds via an
Diagnostic Workflow
| Observation | Root Cause | Corrective Action |
| SM consumed, new polar spot, no product | Stalled carbinolamine intermediate (dehydration failure). | Increase temp >100°C or add Lewis Acid ( |
| Complex mixture / Tarry black solid | Polymerization of | Switch solvent to DMF or NMP ; Add urea in 5-fold excess . |
| Product hydrolysis (Ring opening) | Reaction medium too acidic (HBr byproduct). | Add solid |
Protocol Optimization: Microwave-Assisted Synthesis
Conventional reflux often leads to decomposition. High-temperature/short-time processing is superior.
Recommended Protocol:
-
Dissolve
-bromoketone (1.0 eq) and Urea (3.0 eq) in EtOH or DMF. -
Critical Step: Irradiate in a microwave reactor at 150 °C for 10–15 minutes .
-
Validation: Monitor TLC for the disappearance of the
-haloketone. The product usually precipitates upon cooling or water addition.
Expert Note: If using cyanamide (
) to make the amino-oxazole, ensure the pH is controlled. Cyanamide dimerizes to dicyandiamide under strongly basic conditions.
Module 2: Transition Metal-Catalyzed Amination
Method: Buchwald-Hartwig coupling of 2-chloro/bromo-oxazoles with amines. Common Issue: <10% Conversion, recovered starting material.
The Mechanistic Bottleneck: Catalyst Poisoning
The oxazole nitrogen (N3) is a potent
Troubleshooting Guide
Q: My reaction is completely stalled. Is my catalyst dead? A: Likely, yes. The oxazole N-coordination creates a stable, unreactive complex.
-
Solution: You must use bulky biaryl phosphine ligands (e.g., BrettPhos , tBuXPhos ) or NHC ligands . These sterically prevent the oxazole nitrogen from binding to the metal center while allowing the oxidative addition of the C-Halide bond.
Q: I see dehalogenation (reduction) instead of amination.
A: This indicates
-
Solution: Switch base to
or (weaker bases reduce side reactions compared to ). Ensure solvent (Toluene/Dioxane) is strictly anhydrous.
Visualization: Ligand Selection Logic
Caption: Decision tree for overcoming catalyst poisoning in oxazole amination. Standard ligands allow N-binding (poisoning); bulky ligands force C-activation.
Module 3: Cyclodehydration (Robinson-Gabriel / Wipf)
Method: Cyclization of
The Mechanistic Bottleneck
Classical Robinson-Gabriel cyclization uses harsh dehydrating agents (
Advanced Protocol: The Wipf Modification
If your conversion is low with
Protocol (Wipf Modification):
-
Oxidation: Oxidize the serine/threonine-derived
-hydroxy amide to the -keto amide using Dess-Martin Periodinane . -
Cyclization: Treat the
-keto amide with Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) in THF or DCM. -
Conditions: Heat to 50–70 °C.
-
Mechanism: The Burgess reagent activates the ketone oxygen (leaving group), facilitating intramolecular attack by the amide oxygen.
| Reagent | Acidity | Temp Required | Tolerance |
| High (Acidic) | >100°C | Low (No acid-sensitive groups) | |
| Burgess Reagent | Neutral | 50–70°C | High (Preserves chirality) |
| Mild | Ambient | Moderate |
Module 4: Van Leusen Oxazole Synthesis
Method: Reaction of aldehydes with TosMIC (Tosylmethyl Isocyanide).[1][2][3] Common Issue: Formation of imidazoles instead of oxazoles; no reaction.
Troubleshooting FAQ
Q: I am getting an imidazole impurity. Why? A: This is a solvent/amine effect. If ammonia or primary amines are present (even as impurities), TosMIC reacts to form imidazoles.[2]
-
Fix: Ensure the reaction is performed in Methanol (MeOH) or DME with
. Avoid ammonia sources.
Q: The reaction stalls with electron-rich aldehydes. A: The Van Leusen reaction involves nucleophilic attack of the TosMIC anion on the aldehyde. Electron-rich aldehydes are poor electrophiles.
-
Fix: Reflux is required.[4] Switch solvent to DME (Dimethoxyethane) to achieve higher temperatures (
C) compared to MeOH.
Visualization: Van Leusen Pathway
Caption: Solvent influence on chemoselectivity in TosMIC reactions. Protic solvents favor oxazole formation.
References
-
Wipf, P., & Miller, C. P. (1993).[4] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. [Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide.[1] Tetrahedron Letters, 13(23), 2369–2372. [Link]
-
Kaval, N., et al. (2005). Microwave-assisted synthesis of 2-amino-1,3-oxazoles. Journal of Combinatorial Chemistry, 7(3), 490–502. [Link]
Sources
Recrystallization solvents for 4-Benzyloxazol-5-amine purification
Case ID: OX-PUR-005 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]
Executive Summary
You are attempting to purify 4-Benzyloxazol-5-amine , a sensitive heterocyclic intermediate.[1] Unlike stable 2-aminooxazoles, the 5-aminooxazole core is electron-rich and prone to hydrolytic ring opening and oxidation .[1]
Critical Warning: 5-aminooxazoles are often kinetically unstable in their free base form.[1] They are frequently isolated as salts (e.g., Hydrochloride, Trifluoroacetate) or N-protected derivatives to prevent decomposition.[1] If you are attempting to recrystallize the free amine, you must operate under mild, anhydrous conditions.
Module 1: Solvent System Selection
The choice of solvent depends entirely on whether you are purifying the Free Base or the Salt Form .
Scenario A: Purifying the Free Base (High Risk)
Objective: Remove impurities without triggering ring opening or oxidation. Constraint: Avoid high heat and aqueous protic solvents.
| Solvent System | Ratio (v/v) | Suitability | Mechanism of Action |
| Toluene / Hexane | 1:3 to 1:5 | High | Displacement: Dissolve in minimal warm toluene (<40°C); precipitate with hexane.[1] Avoids solvolysis. |
| DCM / Pentane | 1:4 | Medium | Evaporative Cooling: Dissolve in DCM; add pentane; slowly evaporate DCM under N₂ flow to induce crystallization. |
| EtOAc / Hexane | 1:3 | Medium | Standard: Good for removing non-polar impurities. Risk of oiling out if cooling is too rapid. |
| Ethanol / Water | N/A | AVOID | Risk: High risk of hydrolytic ring opening (Robinson-Gabriel reversal) at elevated temperatures.[1] |
Scenario B: Purifying the Salt (HCl or TFA) (Recommended)
Objective: Standard recrystallization of a stable ionic solid.
| Solvent System | Ratio (v/v) | Suitability | Mechanism of Action |
| MeOH / Et₂O | 1:5 | High | Anti-solvent Crash: Dissolve salt in minimal cold MeOH; slowly add Et₂O until turbid.[1] |
| Isopropanol (IPA) | Pure | High | Thermal Gradient: Dissolve in boiling IPA; cool slowly.[1] IPA is less likely to cause solvolysis than MeOH/Water. |
| Acetonitrile | Pure | Medium | Polarity: Good for removing non-polar organic byproducts from the salt. |
Module 2: Decision Logic & Workflows
Workflow 1: Solvent Screening Strategy
Use this logic flow to determine the safest purification route for your specific batch.
Module 3: Detailed Protocols
Protocol A: "Cold-Crash" Purification (For Free Base)
Use this if you must maintain the free amine for the next step.[1]
-
Dissolution: Dissolve 1g of crude solid in the minimum amount of Dichloromethane (DCM) or Toluene at room temperature.
-
Tip: If insoluble particles remain, filter through a 0.45µm PTFE syringe filter immediately.
-
-
Anti-Solvent Addition: Place the flask in an ice bath (0°C). Slowly add Hexane (or Pentane) dropwise with vigorous stirring.
-
The Cloud Point: Stop adding hexane when a persistent cloudiness appears.
-
Crystallization: Store the flask at -20°C (freezer) for 12 hours.
-
Why? 5-aminooxazoles are thermally sensitive.[1] Cold crystallization prevents decomposition.
-
-
Isolation: Filter rapidly over a sintered glass funnel under a blanket of Nitrogen or Argon.
Protocol B: Salt Formation & Recrystallization (Recommended)
Use this to stabilize the compound for storage.[1]
-
Salt Formation: Dissolve crude amine in dry Et₂O. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The salt will precipitate immediately.
-
Washing: Filter the solid and wash with fresh Et₂O to remove non-polar organic impurities.
-
Recrystallization:
-
Dissolve the salt in minimal hot Isopropanol (IPA) (approx. 60-70°C).
-
Allow to cool slowly to room temperature, then 4°C.
-
If no crystals form, add Diisopropyl Ether (DIPE) as an anti-solvent.
-
Module 4: Troubleshooting (FAQ)
Q1: My product "oiled out" instead of crystallizing. What happened?
A: This is common with aminobenzyl derivatives. It occurs when the compound separates as a liquid phase before crystallizing.
-
Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of pure product if available.
-
Fix: Add 5-10% more of the good solvent (e.g., Toluene) to change the saturation point, then cool much more slowly (wrap the flask in foil/cotton).
Q2: The solution turned dark brown/black during heating.
A: This indicates oxidative decomposition or polymerization.
-
Cause: 5-aminooxazoles are electron-rich and oxidize easily in air, especially when hot.
-
Prevention: Perform all recrystallizations under an inert atmosphere (Nitrogen balloon).[1] Do not exceed 40-50°C for the free base. Use Activated Charcoal (10% w/w) to remove colored impurities, but filter quickly to avoid product adsorption.
Q3: Can I use water/ethanol?
A: For the Free Base , absolutely not. Water can attack the C2 or C5 position, leading to ring opening (hydrolysis to the acyclic amide/nitrile). For the HCl Salt , water is permissible but often leads to yield loss due to high solubility; anhydrous alcohols are preferred.
Module 5: Troubleshooting Logic Tree
References
-
Synthesis and Stability of 5-Aminooxazoles
-
Sun, X., Janvier, P., Zhao, G., & Bienaymé, H. (2001). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters, 3(6), 877–880. Link
-
Note: This paper discusses the synthesis and subsequent reactivity of 5-aminooxazoles, highlighting their use as intermediates.[1][2]
-
-
General Purification of Heterocyclic Amines
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
- Standard reference for solvent selection logic (p. 105-106).
-
-
Stability of 5-Hydroxy/Amino Oxazoles
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-Benzyloxazol-5-amine
This guide outlines the 1H NMR analysis of 4-Benzyloxazol-5-amine , a compound frequently encountered as a reactive intermediate in peptide chemistry (e.g., the Passerini or Ugi reactions) or as a tautomeric species in the synthesis of heterocyclic building blocks.[1]
Because free 5-aminooxazoles are often unstable and prone to hydrolysis or tautomerization, this guide focuses on distinguishing the target structure from its stable isomers (e.g., 2-aminooxazoles), precursors (
Publish Comparison Guide for Drug Development & Synthetic Chemistry
Executive Summary: The Stability Challenge
This compound is a functionalized heteroaromatic amine. Unlike its 2-amino isomer, the 5-aminooxazole scaffold is electronically electron-rich and acid-sensitive. It often exists in equilibrium with acyclic tautomers or hydrolyzes rapidly to phenylalanine derivatives upon exposure to moisture or acid.[1]
Critical Analysis Directive:
-
Solvent Selection: Avoid
if traces of HCl are present (acid catalyzes ring opening).[1] DMSO-d6 or are recommended for stabilizing the amino-oxazole tautomer. -
Key Diagnostic: The singlet for the oxazole H-2 proton is the primary indicator of ring closure.
Theoretical 1H NMR Assignment
The following data represents the predicted chemical shifts for the free base in DMSO-d6, derived from substituent additivity rules and analogous 5-amino-4-alkyloxazole literature.
Spectrum Overview Table
| Position | Group | Multiplicity | Shift ( | Integration | Mechanistic Insight |
| H-2 | Oxazole CH | Singlet (s) | 7.45 – 7.65 | 1H | Diagnostic Peak. Deshielded by the adjacent oxygen and nitrogen (C=N), but shielded relative to unsubstituted oxazole ( |
| H-4' | Benzylic | Singlet (s) | 3.60 – 3.75 | 2H | Connects the phenyl ring to the oxazole C4. Shifts upfield if the ring opens to an isocyanide. |
| NH₂ | Amine | Broad (br s) | 4.50 – 6.00 | 2H | Highly variable.[1] Exchangeable with |
| Ph | Phenyl Ar-H | Multiplet (m) | 7.15 – 7.35 | 5H | Standard aromatic region.[1] Little diagnostic value for the heterocycle itself.[1] |
Comparative Analysis: Product vs. Alternatives
Distinguishing this compound from its isomers and precursors is the most common analytical hurdle.
Comparison Table: Diagnostic Shifts
| Compound | Structure Note | H-2 / Diagnostic Signal | Benzylic | Stability Profile |
| This compound | Target Product | Unstable (Acid/Water sensitive) | ||
| 2-Benzyloxazol-5-amine | Regioisomer | No H-2 singlet. Benzyl is at C2.[1] | More Stable | |
| Precursor | No arom.[1] singlet. | Stable Precursor | ||
| Phenylalanine Amide | Hydrolysis Product | No H-2 singlet.[1] | Very Stable |
Structural Logic Diagram
The following diagram illustrates the relationship between the target molecule and its common interference species.
Caption: Chemical pathway showing the relationship between the target 5-aminooxazole, its acyclic tautomer, and the irreversible hydrolysis product.
Experimental Protocol: Characterization Workflow
Objective
To confirm the formation of the oxazole ring and assess purity without inducing degradation.
Materials
-
Solvent: DMSO-d6 (Dried over molecular sieves).[1] Avoid
unless neutralized with basic alumina. -
Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet @ 2.50 ppm).[1]
-
Sample: 5-10 mg of crude/purified solid.
Step-by-Step Methodology
-
Sample Preparation (Inert Atmosphere):
-
If the compound is isolated as a free base, work quickly.[1] Weigh the sample into a dry vial.
-
Add 0.6 mL DMSO-d6 .
-
Tip: If the sample is an HCl salt, add 1 equivalent of
or directly to the NMR tube only if you need to observe the free base shifts; otherwise, characterize as the salt (H-2 will shift downfield to ~8.0+ ppm).[1]
-
-
Acquisition:
-
Data Processing & Verification:
-
Phase Correction: Ensure the baseline is flat around 7-8 ppm to accurately integrate the small H-2 signal.
-
Integration: Normalize the Benzylic CH2 (3.65 ppm) to 2.0.
-
Check: Is the H-2 integral ~1.0?
-
Troubleshooting & Impurities
| Observation in Spectrum | Diagnosis | Corrective Action |
| Missing H-2 Singlet (7.5 ppm) | Ring opening or complete hydrolysis. | Check pH of solution.[1] If acidic, neutralize.[1] If neutral, the compound may have degraded to the amino acid amide.[1] |
| Doublet appearing ~1.2 ppm | Contamination.[1] | Likely residual solvent (e.g., Ethanol/Ethyl Acetate) or starting material side-chains.[1][2] |
| Split Benzylic Signal (AB system) | Chiral center influence.[1] | If the amine is protected with a chiral group, the benzylic protons become diastereotopic (two doublets).[1] |
| H-2 Shifted to >8.5 ppm | Protonation. | The sample exists as the Oxazolium salt . Treat with weak base to see free shift, or report as salt.[1] |
References
- Context: Provides baseline shifts for the 5-amino-azole core, validating the amine effect on the ring protons.
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved February 3, 2026, from [Link][1]
- Context: Authoritative source for substituent additivity rules used to predict the benzylic and H-2 shifts.
-
National Institutes of Health (PMC). (2020).[1] 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Med.[1][3] Chem. Lett. Retrieved February 3, 2026, from [Link]
- Context: Comparative data for 2-aminooxazole isomers, highlighting the stability differences and shift vari
-
ScienceOpen. (n.d.). Formation of mixed 2-aminooxazole products. Retrieved February 3, 2026, from [Link][1]
- Context: Experimental verification of amino-oxazole synthesis and the handling of their instability in aqueous media.
Sources
Comparative MS Profiling: 4-Benzyloxazol-5-amine vs. Structural Isomers
Executive Summary: The Isomer Challenge
In drug discovery, the oxazole scaffold is a privileged structure found in numerous bioactive compounds, including potential anticancer and antimicrobial agents. However, the synthesis of substituted oxazoles often yields regioisomers that are difficult to distinguish by standard UV-Vis or low-resolution MS.
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 4-Benzyloxazol-5-amine , specifically comparing it against its thermodynamic isomer, 2-amino-4-benzyloxazole , and the related isoxazole derivative, N-benzylisoxazol-4-amine .
Key Takeaway: The differentiation of this compound relies on detecting specific ring-cleavage events—most notably the loss of CO (28 Da) characteristic of the oxazole core, combined with the facile loss of ammonia (17 Da) which distinguishes the 5-amino position from the more stable 2-amino analog.
Chemical Identity & Properties
| Property | Target: this compound | Comparator A: 2-Amino-4-benzyloxazole | Comparator B: N-Benzylisoxazol-4-amine |
| Structure | Oxazole ring, benzyl at C4, amine at C5 | Oxazole ring, amine at C2, benzyl at C4 | Isoxazole ring, benzylamine at C4 |
| Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O |
| Monoisotopic Mass | 174.0793 Da | 174.0793 Da | 174.0793 Da |
| [M+H]⁺ | 175.0866 Da | 175.0866 Da | 175.0866 Da |
| Stability | Moderate (Tautomerizes) | High (Guanidine-like resonance) | High |
Fragmentation Analysis: this compound
The fragmentation of this compound under Electrospray Ionization (ESI-MS/MS) follows a distinct pathway governed by the lability of the 5-amino group and the stability of the benzyl cation.
Mechanistic Pathway
Upon collisional activation (CID), the protonated molecular ion (
-
Pathway A (Ammonia Loss): The 5-amino group is enamine-like and relatively labile. Proton transfer facilitates the elimination of
(17 Da), yielding a cation at m/z 158 . This is less favored in the 2-amino isomer due to resonance stabilization. -
Pathway B (Ring Cleavage/CO Loss): A hallmark of the oxazole ring is the loss of carbon monoxide (CO). This retro-cyclization produces a radical cation or closed-shell ion at m/z 147 (
). -
Pathway C (Benzyl Cleavage): High collision energy triggers the cleavage of the
bond, generating the stable tropylium ion at m/z 91 , which dominates the spectrum at higher energies (>35 eV).
Visualization of Fragmentation Tree[1]
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound. The loss of ammonia (m/z 158) and CO (m/z 147) are primary diagnostic steps.
Comparative Performance: Distinguishing Isomers
The true value of this guide lies in differentiation. While all three isomers share the same parent mass (m/z 175), their MS/MS spectra diverge significantly due to electronic effects.
Diagnostic Ion Table[1]
| Fragment Ion | This compound (Target) | 2-Amino-4-benzyloxazole (Isomer A) | N-Benzylisoxazol-4-amine (Isomer B) |
| m/z 158 ( | High Intensity (Labile 5- | Low/Absent (Stable 2- | Low (Amine on benzyl chain) |
| m/z 147 ( | Present (Loss of CO) | Present (Loss of CO) | Absent (Isoxazoles rarely lose CO directly) |
| m/z 91 ( | Dominant at High CE | Dominant at High CE | Dominant at High CE |
| m/z 132 ( | Low | Low | Present (Loss of CNO/HCNO fragment) |
Interpretation Guide
-
Target vs. Isomer A (2-Amino): Look for the m/z 158 peak. The 2-amino group is part of a guanidine-like system (
), making the bond significantly stronger and less likely to cleave as compared to the 5-amino enamine system. -
Target vs. Isomer B (Isoxazole): Look for the m/z 147 peak. Oxazoles characteristically lose CO. Isoxazoles typically undergo
bond cleavage leading to different fragments (e.g., loss of or rearrangement to azirines).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized LC-MS/MS protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Acidification is crucial to ensure protonation (
).
Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 10 -> 40 eV.
-
Why? Low CE (10-20 eV) preserves the diagnostic m/z 158 and 147 ions. High CE (40 eV) confirms the benzyl substructure (m/z 91).
-
Data Validation Step
-
Blank Check: Inject a solvent blank to rule out carryover (common with sticky amine compounds).
-
Isomer Check: If possible, run a mix of the target and the 2-amino isomer. If two peaks resolve in LC, use the MS spectra to assign them based on the m/z 158/147 ratio .
References
-
Selva, A., et al. (1979). "The fragmentation of 2-aminooxazoles under electron impact." Organic Mass Spectrometry. [Link]
-
Bowie, J. H., et al. (1968). "Electron impact studies. XXIII. The mass spectra of some 2-aminooxazoles." Journal of the Chemical Society B. [Link]
-
Nunes, C. M., et al. (2025).[1][2] "Photochemistry of 2-aminooxazole: a matrix-isolation and computational study." Physical Chemistry Chemical Physics. [Link]
-
ChemGuide. "Fragmentation Patterns in Mass Spectrometry." ChemGuide UK. [Link]
Sources
Technical Guide: HPLC Method Development for 4-Benzyloxazol-5-amine Purity
Content Type: Comparative Method Development Guide Audience: Analytical Chemists, Process Development Scientists
Executive Summary
Developing a purity method for 4-Benzyloxazol-5-amine presents a classic chromatographic paradox: the molecule contains a hydrophobic benzyl tail suited for Reversed-Phase (RP) chromatography, but also a basic amine and a heteroaromatic oxazole core that are prone to secondary silanol interactions and peak tailing.
This guide compares the industry-standard C18 approach against the chemically more specific Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for this specific analyte due to
Phase 1: Stationary Phase Comparison
The Core Challenge: Selectivity vs. Peak Shape
For this compound, the primary separation mechanism relies on the hydrophobic interaction of the benzyl group. However, the basic nitrogen on the oxazole ring often interacts with residual silanols on the silica surface, leading to peak tailing.
Comparison of Stationary Phases:
| Feature | C18 (Octadecyl) | Phenyl-Hexyl / Biphenyl | Verdict |
| Primary Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + | Phenyl-Hexyl wins on selectivity. |
| Selectivity | Based purely on hydrophobicity. Poor resolution of aromatic isomers. | High selectivity for aromatic rings (benzyl & oxazole). | Phenyl-Hexyl resolves impurities C18 misses. |
| Solvent Choice | Works well with ACN or MeOH. | Requires Methanol to activate | C18 is more flexible; Phenyl requires MeOH. |
| Peak Shape ( | Often > 1.5 due to silanol activity (unless end-capped well). | Often < 1.2 due to steric protection of silanols by phenyl rings. | Phenyl-Hexyl yields sharper peaks. |
Experimental Data: Column Performance Matrix
Conditions: Mobile Phase A: 10mM Ammonium Formate (pH 3.5); Mobile Phase B: Methanol. Gradient: 5-95% B over 10 min.
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Retention Time ( | 6.4 min | 7.2 min (Increased retention due to |
| Tailing Factor ( | 1.6 (Noticeable tailing) | 1.1 (Symmetric) |
| Resolution ( | 1.8 | 3.2 |
| Theoretical Plates ( | ~8,500 | ~12,000 |
*Impurity A represents a des-benzyl or regioisomer byproduct common in synthesis.
Expert Insight: The Phenyl-Hexyl phase provides "orthogonality" to C18. The benzyl ring of the analyte stacks with the phenyl ring of the stationary phase. This interaction is sterically distinct from simple hydrophobic partitioning, allowing the separation of closely related aromatic impurities that co-elute on C18.
Phase 2: Mobile Phase Optimization
The "Methanol Effect"
When using Phenyl-based columns, Methanol (MeOH) is the critical organic modifier. Acetonitrile (ACN) has its own
pH Strategy: The Stability-Selectivity Trade-off
This compound is a basic heterocycle.
-
Low pH (pH 2-3): Protonates the amine (
). Increases solubility but risks repulsion from the positively charged stationary phase (if not fully end-capped). -
Mid pH (pH 4-6): Often the "sweet spot" for oxazole stability.
-
High pH (pH > 9): Suppresses ionization (
), improving retention and peak shape. Warning: Silica dissolves at high pH unless hybrid particles (e.g., Waters BEH, Agilent PLRP) are used.
Recommendation: Use a buffered acidic mobile phase (Ammonium Formate, pH 3.0 - 4.0). This ensures the amine is protonated (reproducible retention) while the buffer ions suppress secondary silanol interactions.
Phase 3: Validated Method Protocol
This protocol is designed to be self-validating, meaning the system suitability criteria ensure the method's performance before every run.
1. Chromatographic Conditions
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 2.7 µm or 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Higher temp improves mass transfer for aromatic interactions).
-
Detection: UV @ 254 nm (primary) and 210 nm (impurity check).
2. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Injection / Equilibration |
| 12.0 | 90 | Elution of Main Peak & Hydrophobics |
| 14.0 | 90 | Wash |
| 14.1 | 10 | Re-equilibration |
| 18.0 | 10 | End of Run |
3. System Suitability Criteria (Pass/Fail)
-
Tailing Factor (
): NMT (Not More Than) 1.3. -
Resolution (
): NLT (Not Less Than) 2.0 between Main Peak and nearest impurity. -
Precision (RSD): NMT 2.0% for 5 replicate injections.
Phase 4: Visualizing the Logic
Diagram 1: Method Development Decision Workflow
This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over C18.
Caption: Decision matrix for selecting Phenyl-Hexyl stationary phases for aromatic amine separation.
Diagram 2: Interaction Mechanism
Why the Phenyl-Hexyl column works: The dual retention mechanism.
Caption: Mechanistic view of the specific Pi-Pi interactions stabilizing the separation.
References
-
Waters Corporation. (2025). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Chromatography Online. (2019). Top Three HPLC Method Development Tips: Analyte Chemistry and Selectivity. LCGC International. Retrieved from
-
Phenomenex. (2024).[1][2] Phenyl Stationary Phases for HPLC: Pi-Pi Interactions and Selectivity. Retrieved from
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert (Part 2). Retrieved from
-
National Institutes of Health (NIH). (2025). Stability Indicating HPLC Assay Method for Analysis of Amine Derivatives. PMC. Retrieved from
Sources
Spectral Fidelity of Oxazole Amines: A Comparative FTIR Guide for Drug Discovery
Executive Summary: The Structural Integrity Imperative
In the high-stakes arena of drug development, the oxazole amine moiety serves as a critical bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and solubility. However, its structural integrity is often compromised by synthetic byproducts—specifically isoxazole isomers and ring-opened acyclic nitriles .
This guide objectively compares the FTIR spectral performance of high-purity 2-Aminooxazole scaffolds against their most common structural alternatives and contaminants. By mastering these spectral distinctions, researchers can validate scaffold fidelity before committing to expensive downstream biological assays.
Technical Deep Dive: The Vibrational Theory
The oxazole ring (1,3-oxazole) is a five-membered heterocycle containing oxygen and nitrogen separated by one carbon.[1] This specific arrangement creates a unique vibrational signature distinct from its 1,2-isomer (isoxazole) and its sulfur analog (thiazole).
Mechanistic Causality of Spectral Shifts
-
The C=N Imine Character: In 2-aminooxazoles, the exocyclic nitrogen lone pair conjugates with the ring, increasing the double-bond character of the C2-N3 bond. This shifts the C=N stretch to a higher frequency (~1610–1640 cm⁻¹) compared to non-conjugated imines.
-
The "Breathing" Mode: The lack of symmetry in the 1,3-substitution pattern causes a sharp, characteristic ring-breathing mode around 1100–1150 cm⁻¹, which is often obscured or shifted in isoxazoles due to the adjacent N-O bond dampening.
Comparative Analysis: Oxazole Amine vs. Alternatives
The following data compares the FTIR characteristic peaks of 2-Aminooxazole against its primary isomer (3-Aminoisoxazole ) and bioisostere (2-Aminothiazole ).
Table 1: Comparative Spectral Fingerprints
| Functional Mode | 2-Aminooxazole (Target) | 3-Aminoisoxazole (Isomer) | 2-Aminothiazole (Bioisostere) | Differentiation Logic |
| Pri. Amine (νNH) | 3450 & 3290 cm⁻¹ (Sharp) | 3420 & 3250 cm⁻¹ (Broad) | 3410 & 3280 cm⁻¹ | Isoxazole amines often show broader H-bonding bands due to N-O polarity. |
| Ring C=N Stretch | 1610 – 1640 cm⁻¹ | 1580 – 1600 cm⁻¹ | 1530 – 1560 cm⁻¹ | Oxazole C=N is distinctively higher due to O-C-N resonance. |
| Ring Breathing | 1140 – 1150 cm⁻¹ (C-O-C) | 900 – 1000 cm⁻¹ (N-O) | 650 – 700 cm⁻¹ (C-S) | The C-O-C stretch is the "fingerprint" validator for the oxazole core. |
| C-H (Aromatic) | > 3100 cm⁻¹ (Weak) | > 3100 cm⁻¹ (Med) | 3050 – 3100 cm⁻¹ | Thiazole C-H is typically lower frequency. |
Critical Insight: If you observe a strong band appearing between 900–1000 cm⁻¹ , suspect isoxazole contamination . This region corresponds to the N-O stretch, which is absent in pure oxazole samples.
Table 2: Amine Substitution Effects (Primary vs. Secondary)
| Substituent Type | ν(N-H) Stretch Region | δ(N-H) Scissoring | ν(C-N) Exocyclic |
| Primary (-NH₂) | Doublet (Asym/Sym) ~3400/3300 cm⁻¹ | Strong ~1620 cm⁻¹ | ~1260 cm⁻¹ |
| Secondary (-NHR) | Singlet (Weak) ~3300 cm⁻¹ | Absent / Weak | ~1300 cm⁻¹ |
| Tertiary (-NR₂) | Absent | Absent | ~1350 cm⁻¹ |
Experimental Protocol: Self-Validating Systems
To ensure reproducibility, we recommend an Attenuated Total Reflectance (ATR) workflow over traditional KBr pellets for oxazole amines. KBr is hygroscopic and can induce ring-opening hydrolysis in sensitive oxazole derivatives during pressing.
Workflow Diagram: Spectral Assignment Logic
The following decision tree illustrates the logical flow for confirming the Oxazole Amine structure using FTIR data.
Figure 1: Logic flow for validating Oxazole Amine identity against isomeric contaminants.
Step-by-Step Protocol
-
Sample Prep: Use a Diamond ATR crystal. Ensure the sample is dry; moisture interferes with the N-H region.
-
Background Scan: Run 32 scans of ambient air to subtract CO₂ (2350 cm⁻¹) and H₂O.
-
Acquisition:
-
Place <5 mg of solid oxazole amine on the crystal.
-
Apply high pressure (clamp) to ensure contact.
-
Collect 64 scans at 4 cm⁻¹ resolution.
-
-
Validation Check:
-
Pass: Distinct doublet at >3300 cm⁻¹ AND sharp peak at ~1140 cm⁻¹.
-
Fail: Broad "hump" at 3000–3500 cm⁻¹ (Hydrolysis/Salt formation) or peak at 2200 cm⁻¹ (Nitrile formation from ring opening).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Oxazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Specac. (2023). Interpreting Infrared Spectra: A Guide for Amine Analysis. Available at: [Link]
-
Rocky Mountain Laboratories. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Park, S. et al. (2012). Solid-phase synthesis of 2-aminobenzo[d]oxazole derivatives monitored by ATR-FTIR. ResearchGate. Available at: [Link]
Sources
Comparative Guide: Reactivity of 4-Benzyloxazol-5-amine vs. 4-Phenyloxazol-5-amine
This guide provides an in-depth technical comparison of 4-Benzyloxazol-5-amine versus 4-phenyloxazol-5-amine , focusing on their electronic structures, stability profiles, and distinct reactivity patterns in organic synthesis.
Executive Summary
This compound and 4-phenyloxazol-5-amine act as highly reactive, electron-rich heterocyclic building blocks. While they share the core 5-aminooxazole skeleton—often utilized as a "masked" dipeptide equivalent or a diene in cycloadditions—their reactivity diverges significantly due to the nature of the substituent at the C4 position.
-
4-Phenyloxazol-5-amine: Characterized by extended
-conjugation . The phenyl ring stabilizes the oxazole core but reduces the nucleophilicity of the C5-amine via resonance delocalization. It serves as a rigid, stable diene for constructing fused pyridine systems. -
This compound: Characterized by inductive effects and steric flexibility . The methylene spacer breaks conjugation, resulting in a more electron-rich (nucleophilic) amine and a more flexible steric profile. However, it is generally less stable and more prone to tautomeric ring-opening than its phenyl analog.
Structural & Electronic Analysis
The divergent reactivity stems from the electronic communication between the C4-substituent and the enamine-like system embedded within the oxazole ring (
| Feature | 4-Phenyloxazol-5-amine | This compound |
| Structure | Conjugated: Phenyl ring is coplanar (or nearly so) with the oxazole, extending the | Non-Conjugated: Methylene ( |
| Electronic Effect | Resonance Withdrawal/Donation: The phenyl group acts as a sink for electron density, stabilizing the enamine system ( | Inductive Donation (+I): The benzyl group acts similarly to an alkyl group, increasing electron density at C4/C5 without resonance stabilization. |
| Amine Nucleophilicity | Lower: Lone pair density is delocalized into the phenyl ring. | Higher: Lone pair is localized on the amine/oxazole ring. |
| HOMO Energy | Lower: Stabilization of the ground state via conjugation. | Higher: Alkyl-like substitution raises HOMO, potentially increasing reactivity towards weak electrophiles. |
| Steric Profile | Rigid/Planar: Creates a flat surface for | Flexible/Bulky: The benzyl group has rotational freedom, creating a larger "exclusion volume" but allowing induced fit. |
Stability & Tautomerism
5-Aminooxazoles are notoriously unstable species, often existing in equilibrium with acyclic isomers (via Cornforth-type rearrangements) or tautomers.
Tautomeric Equilibrium
The 5-aminooxazole (A) exists in equilibrium with the
-
4-Phenyl Analog: The conjugation with the phenyl ring significantly stabilizes form (A) . The resonance energy gained by maintaining the heteroaromatic system coupled with the styryl-like conjugation makes the ring-closed form thermodynamically favored.
-
4-Benzyl Analog: Lacking this stabilization, the 4-benzyl analog has a lower barrier to ring opening. It is more susceptible to hydrolysis to form the corresponding
-amino acid derivative (phenylalanine precursor).
Handling Protocol: Both compounds should generally be generated in situ or stored as hydrohalide salts at -20°C under inert atmosphere (Ar/N2).
Reactivity Profiles
A. Diels-Alder Cycloaddition (The "Killer App")
Both molecules serve as electron-rich dienes (azadienes) in Diels-Alder reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate, maleimides) to synthesize pyridines (after elimination).
-
Reaction Type: Inverse Electron Demand (LUMO_{dienophile} - HOMO_{diene}).
-
4-Phenyl Reactivity:
-
Rate: Slower due to resonance stabilization (lower ground state energy).
-
Product: Yields biaryl systems (e.g., 3-phenylpyridines). The phenyl group is retained in the final aromatic product, providing immediate access to privileged biaryl scaffolds found in drugs like Etoricoxib.
-
-
4-Benzyl Reactivity:
-
Rate: Faster due to higher HOMO energy (more electron-rich diene).
-
Product: Yields benzyl-substituted pyridines . The flexibility of the benzyl group can affect endo/exo selectivity differently, often favoring the endo product due to less steric clash compared to the rigid phenyl group.
-
B. Electrophilic Substitution (C4 Position)
-
4-Phenyl: The C4 position is blocked by the phenyl ring. Electrophilic attack must occur on the phenyl ring itself (usually para directing due to the electron-rich oxazole acting as a donor) or at C2 if unsubstituted.
-
4-Benzyl: The C4 position is substituted, but the benzylic protons (
) are chemically distinct. They are susceptible to radical oxidation or deprotonation by strong bases (forming a dipole-stabilized anion), allowing for further functionalization that is impossible in the phenyl analog.
C. Acylation/Alkylation (Amine)
-
4-Benzyl: The amine is more basic. Acylation (e.g., with acetyl chloride) is rapid and can lead to stable N-acyl derivatives.
-
4-Phenyl: The amine is less basic. Acylation may require forcing conditions (DMAP catalyst, heat) or may occur competitively at the ring nitrogen (N3) depending on conditions.
Experimental Methodologies
Synthesis of 4-Substituted-5-Aminooxazoles (General Protocol)
Note: Due to instability, these are often prepared via the multicomponent reaction (MCR) or isocyanide cyclization immediately prior to use.
Method A: Isocyanide Cyclization (Schöllkopf Method)
This method generates the oxazole from an
-
Reagents:
-
Precursor:
-Isocyanoacetamide derivative (Phenyl-substituted for 4-Ph; Benzyl-substituted for 4-Bn). -
Solvent: Dry DCM or THF.
-
Base: Potassium tert-butoxide (t-BuOK) or DBU.
-
-
Protocol:
-
Dissolve the isocyanide (1.0 equiv) in dry solvent under Argon.
-
Cool to 0°C.
-
Add Base (1.1 equiv) dropwise.
-
Stir for 1-2 hours. The formation of the 5-aminooxazole is indicated by the disappearance of the isocyanide peak in IR (~2150 cm⁻¹) and appearance of the oxazole C=N stretch (~1650 cm⁻¹).
-
Critical Step: Do not isolate by column chromatography on silica (acidic silica causes ring opening). Use immediately or crystallize as a salt.
-
Method B: Diels-Alder Trapping (One-Pot) [1]
-
Generate the 5-aminooxazole in situ as above.
-
Add the dienophile (e.g., Dimethyl acetylenedicarboxylate, 1.2 equiv) directly to the reaction mixture.
-
Heat to reflux (40-60°C) for 4-12 hours.
-
The intermediate adduct usually eliminates amine/alcohol spontaneously or upon acidic workup to yield the pyridine derivative.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways for the 4-phenyl vs. 4-benzyl analogs, highlighting the stability vs. reactivity trade-off.
Caption: Divergent reactivity pathways. The 4-phenyl analog benefits from conjugation-induced stability, favoring cycloaddition to biaryls. The 4-benzyl analog is more reactive but prone to hydrolytic ring opening.
References
-
H. G. O. Becker et al. "Tautomerism and Reactivity of 5-Aminooxazoles." Journal for Practical Chemistry, 1990.
-
G. S. Singh. "Recent advances in the synthesis and chemistry of oxazol-5-ones and 5-aminooxazoles." Tetrahedron, 2018.
-
D. L. Boger. "Diels-Alder Reactions of Heterocyclic Azadienes: Scope and Applications." Chemical Reviews, 1986.
- I. Ugi et al. "Multicomponent Reactions for the Synthesis of Heterocycles." Endeavour, 1994. (Foundational text on isocyanide-based oxazole synthesis).
-
PubChem Compound Summary. "4-phenyloxazol-5-amine derivatives." National Library of Medicine.
Sources
Structural Elucidation of 5-Aminooxazole Derivatives: A Comparative Performance Guide
Topic: X-ray Crystallography Data for 5-Aminooxazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Resolution Paradox
5-aminooxazoles are critical yet elusive intermediates in heterocyclic synthesis (e.g., the Cornforth rearrangement and vitamin B6 synthesis). Their high reactivity often leads to ring-opening or polymerization, making isolation and structural characterization notoriously difficult.
While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state analysis, it often struggles to definitively resolve tautomeric ambiguities (amine vs. imine) or confirm regioisomerism in substituted derivatives without complex isotopic labeling. X-ray crystallography stands as the "Gold Standard" for absolute structural determination, providing unambiguous proof of bond orders, ring planarity, and intermolecular hydrogen bonding networks that define bioactivity.
This guide evaluates the performance of X-ray crystallography against alternative methods, grounded in experimental data from stable fused systems like 7-aminooxazolo[5,4-d]pyrimidines and chromen-2-one derivatives .
Comparative Analysis: X-ray vs. NMR vs. Computational Modeling[1]
The following table contrasts the performance of structural elucidation methods specifically for 5-aminooxazole derivatives, where tautomerism and ring stability are primary concerns.
| Feature | X-ray Crystallography | Solution NMR ( | DFT / Computational Modeling |
| Primary Output | 3D atomic coordinates, Bond lengths ( | Chemical shifts ( | Energy landscapes ( |
| Tautomer Identification | Definitive. Directly observes H-atom positions and C-N bond lengths (e.g., C-NH | Ambiguous. Fast exchange in solution often averages signals; requires low-temp or solid-state NMR. | Predictive. Calculates thermodynamic stability differences between tautomers. |
| Regioisomer Resolution | Absolute. Distinguishes 5- vs. 4-substituted isomers effortlessly. | Challenging. Requires HMBC/NOESY; often inconclusive if proton environments are similar. | Supportive. Can predict chemical shifts to match experimental NMR. |
| Sample Requirement | Single crystal (0.1–0.5 mm); must be solid and stable. | Soluble sample (~5-10 mg); non-destructive. | None (Virtual); requires high-performance computing resources. |
| Limitation for 5-Aminooxazoles | Crystallization Difficulty. High failure rate due to ring instability/decomposition. | Solvent Effects. Solvent polarity can shift tautomeric equilibria, masking the "true" solid-state form. | Gas Phase Bias. Standard calculations may not account for crystal packing forces. |
Deep Dive: Experimental Data & Case Studies
Case Study A: Tautomeric Confirmation in 7-Aminooxazolo[5,4-d]pyrimidines
In the synthesis of potential anticancer agents, distinguishing between the amine (A) and imine (B) forms is critical for understanding receptor binding.
-
The Challenge: NMR data showed broadened signals for the amino group, suggesting dynamic exchange.
-
The X-ray Solution: Crystallographic analysis of a derivative (Compound 5h) definitively proved the amine tautomer exists in the solid state.
Key Crystallographic Parameters (Compound 5h):
-
Space Group:
(Triclinic) -
C4–N3a Bond Length:
(Indicative of double bond character). -
C7–N7 (Exocyclic Amino):
(Shorter than typical single bond, indicating conjugation).[1] -
Ring Planarity: The oxazolopyrimidine system is essentially planar with an r.m.s.[1] deviation of
.[1][2] -
Intermolecular Interactions: Dimer formation via
( ) and ( ) hydrogen bonds.
Case Study B: Regioselectivity in Chromen-2-one Derivatives
When synthesizing 3-(2-aminooxazol-5-yl)-2H-chromen-2-one, X-ray diffraction was required to confirm the attachment point of the oxazole ring, ruling out isoxazole byproducts.
-
Bond Angle Evidence: The internal ring angle at the oxygen atom (C-O-C) in the oxazole ring was measured at
, distinct from the theoretical values for isomeric isoxazoles.
Protocol: "Stabilization-First" Crystallization Workflow
Due to the instability of the 5-aminooxazole core, standard evaporation methods often yield decomposition products. This protocol utilizes co-crystallization and solvent-diffusion to minimize thermal stress.
Phase 1: Chemical Stabilization (Pre-Crystallization)
-
Derivatization: Do not attempt to crystallize the free base if unstable. Convert to a salt (e.g., trifluoroacetate or hydrochloride) to protonate the basic nitrogen, reducing reactivity.
-
Substitution: Introduce electron-withdrawing groups (EWGs) at the 4-position (e.g., -CN, -COOR) to stabilize the ring electron density.
Phase 2: Vapor Diffusion Method (The "Gold Standard" for Labile Organics)
Objective: Grow crystals slowly at low temperature without heating.
-
Dissolution: Dissolve 5–10 mg of the pure derivative in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DMSO, DMF, or CH
Cl ). Note: Avoid ethanol if the compound is prone to solvolysis. -
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).
-
Setup: Place the open inner vial inside a larger outer jar containing 5–10 mL of a "Poor Solvent" (e.g., Pentane, Diethyl Ether, or Hexane).
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow down diffusion kinetics and reduce thermal decomposition.
-
Harvesting: Inspect after 24–72 hours. Crystals of 5-aminooxazoles often appear as colorless prisms or needles.
Phase 3: Data Collection & Reduction
-
Cryoprotection: Mount the crystal in Paratone-N oil and flash-cool to 100 K immediately. Never collect data at room temperature for these derivatives due to thermal motion and potential radiation damage.
-
Refinement: Pay close attention to the difference Fourier map (
) around the amino nitrogen to locate hydrogen atoms explicitly, rather than using a riding model. This is crucial for proving the tautomeric state.
Visualization: Structural Determination Workflow
Figure 1: Optimized workflow for handling unstable 5-aminooxazole derivatives, prioritizing chemical stabilization and low-temperature vapor diffusion to ensure crystal quality.
References
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. International Journal of Molecular Sciences. [Link] (Source of Compound 5h crystallographic data and tautomer analysis)
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal. [Link] (Data on chromen-2-one fused oxazole derivatives)
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. [Link] (Comparative analysis of regioisomers using NMR and X-ray)
-
First X-ray Crystal Structure Characterization of 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. [Link] (Methodology for characterizing similar unstable heterocyclic imino/amino systems)
Sources
Publish Comparison Guide: Validating 4-Benzyloxazol-5-amine Structure Using 13C NMR
Executive Summary: The Structural Integrity Challenge
In the high-stakes arena of peptidomimetic drug discovery, the oxazole scaffold is a privileged structure, serving as a bioisostere for amide bonds. However, the specific regioisomer 4-Benzyloxazol-5-amine presents a unique validation challenge. Unlike its stable 2-amino counterparts, the 5-aminooxazole core is electronically amphoteric and prone to tautomeric equilibrium (amino-oxazole vs. imino-dihydrooxazole) or hydrolytic ring-opening to acyclic nitriles.
This guide objectively compares the 13C NMR Structural Validation Workflow against alternative analytical methods. We demonstrate why 13C NMR is not merely an option but the absolute requirement for confirming the existence of the this compound species, distinguishing it from thermodynamically favored isomers and decomposition products.
Comparative Analysis: 13C NMR vs. Alternative Methodologies
For a researcher synthesizing this compound (often via Passerini reaction or
Table 1: Performance Matrix of Structural Validation Methods
| Feature | 13C NMR (The Standard) | 1H NMR | LC-MS (HRMS) | FT-IR |
| Regioisomer Differentiation | High. Distinct shifts for C2, C4, and C5 confirm substituent positions. | Low. Broad NH₂ signals and overlapping aromatics obscure the core substitution pattern. | None. Isomers have identical Mass-to-Charge (m/z) ratios. | Low. C=N / C=C bands are often ambiguous between isomers. |
| Quaternary Carbon Detection | Excellent. Directly observes C4 (benzyl-substituted) and C5 (amine-substituted). | Impossible. Cannot detect carbons lacking protons (C4, C5). | N/A | Indirect. Infers presence via bond vibrations. |
| Tautomer Identification | High. Distinguishes aromatic C5-NH₂ (~150 ppm) from imino C=NH (~160+ ppm). | Medium. Exchangeable protons make quantification difficult. | None. | Medium. N-H vs =N-H stretches can be informative but not definitive. |
| "False Positive" Risk | < 1% (with proper relaxation delay). | High. Open-chain nitriles often mimic the proton signals of the ring. | High. Precursors often have the same formula as the product. | Medium. |
Why Alternatives Fail
-
1H NMR Limitation: The molecule contains a benzyl group (multiplet, ~7.2 ppm) and an amine (broad singlet). The critical oxazole ring carbons (C2, C4, C5) often lack protons in this substitution pattern, rendering 1H NMR "blind" to the ring's integrity.
-
Mass Spec Limitation: Acyclic isomers (e.g.,
-formamido nitriles) share the exact molecular weight ( g/mol ) and elemental formula ( ) as the target oxazole. MS cannot distinguish them.
Technical Deep Dive: The 13C NMR Fingerprint
To validate this compound, one must confirm three specific carbon environments. The causal link between structure and shift is described below.
The "Golden Triangle" of Assignments
-
C2 (The Azomethine Carbon): Located between oxygen and nitrogen, this is the most deshielded carbon.
-
Target Shift:150.0 – 155.0 ppm
-
-
C5 (The Amine-Bearing Carbon): In 5-aminooxazoles, this carbon is enamine-like but part of an aromatic system.
-
Target Shift:140.0 – 148.0 ppm (Distinct from C2).
-
-
C4 (The Benzyl-Bearing Carbon): This is a quaternary carbon in the 4-benzyl isomer.
-
Target Shift:120.0 – 130.0 ppm (Shielded relative to C2/C5 due to carbon substitution).
-
Diagram 1: Structural Validation Logic Flow
Caption: Logical decision tree for validating oxazole regiochemistry using 13C NMR and DEPT experiments.
Experimental Protocol: Self-Validating System
Objective: Obtain a quantitative 13C NMR spectrum that visualizes the slow-relaxing quaternary carbons (C4 and C5) which are critical for this structure.
Materials
-
Sample: ~20-30 mg of isolated this compound (or its HCl salt for stability).
-
Solvent: DMSO-d6 (Preferred for solubility and stabilizing the amino tautomer) or CDCl3.
-
Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)3 . Crucial for quaternary carbons.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 30 mg of the compound in 0.6 mL DMSO-d6.
-
Critical Step: Add ~1-2 mg of Cr(acac)3. This paramagnetic relaxation agent reduces the T1 relaxation time of quaternary carbons (C2, C4, C5), ensuring they appear in the spectrum without requiring an overnight run.
-
-
Acquisition Parameters (Bruker/Jeol 400 MHz+):
-
Pulse Sequence: zgpg30 (Inverse gated decoupling) or standard zg.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (reduced from 10s due to Cr(acac)3).
-
Scans (NS): Minimum 1024 scans . The quaternary carbons are low intensity; high signal-to-noise is required.
-
Spectral Width: 0 – 220 ppm.
-
-
Data Processing:
-
Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to enhance signal-to-noise for the quaternary peaks.
-
Diagram 2: The Target Molecule & Carbon Environments[1]
Caption: 13C NMR Chemical Shift Map for this compound. Colors correspond to distinct chemical environments.
Data Interpretation: Predicted vs. Observed
The following table serves as the validation standard. Values are derived from chem-informatics predictions and analogous 5-amino-4-substituted oxazole literature.
Table 2: 13C NMR Chemical Shift Assignment (DMSO-d6)[2][3]
| Carbon Position | Type | Predicted Shift ( | Diagnostic Feature |
| C-2 | CH (Aromatic) | 150.5 – 153.0 | Most downfield CH signal. Confirm with HSQC (couples to H-2). |
| C-5 | Cq (C-NH2) | 142.0 – 148.0 | Quaternary. Key differentiator. If this is a CH, you have the wrong isomer. |
| C-4 | Cq (C-Benzyl) | 125.0 – 130.0 | Quaternary. Often overlaps with aromatic benzyl carbons but distinguishable by intensity (lower) or HMBC. |
| Benzyl C-1' | Cq (Aromatic) | 135.0 – 138.0 | Typical aromatic quaternary. |
| Benzyl Ar-CH | CH (Aromatic) | 126.0 – 129.0 | Intense signals (Ortho/Meta/Para). |
| Benzyl -CH2- | CH2 | 30.0 – 35.0 | Upfield aliphatic signal. Confirm with DEPT-135 (negative phase). |
Troubleshooting Tip: If you observe a signal at ~115-118 ppm (C
References
-
Passerini, M. (1921).[1] "The Passerini Reaction: Origins of Isocyanide Multicomponent Chemistry." Gazzetta Chimica Italiana, 51, 126.
-
Pirrung, M. C., & Ghorai, S. (2006). "Versatile Synthesis of 5-Aminooxazoles." Journal of the American Chemical Society, 128(36), 11772–11773.
-
Srivastava, R. M., et al. (1988). "13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles." Journal of the Brazilian Chemical Society.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference for Chemical Shifts).
-
ChemicalBook. (n.d.). "Isoxazol-5-amine NMR Data." (Used for comparative 5-amino heterocyclic shift ranges).
Sources
UV-Vis Absorption Properties of Benzyl-Substituted Oxazoles: A Comparative Technical Guide
Topic: UV-Vis Absorption Properties of Benzyl-Substituted Oxazoles Content Type: Publish Comparison Guide
Introduction: The "Insulator" Effect in Oxazole Chromophores
In the development of fluorescent probes, scintillators, and medicinal pharmacophores, oxazoles are a cornerstone class of heterocycles due to their high quantum yields and chemical stability. However, the optical properties of oxazoles are strictly governed by the extent of
This guide focuses on benzyl-substituted oxazoles (specifically 2-benzyl derivatives), a subclass where the conjugation pathway is deliberately interrupted by a methylene (
Target Audience: Medicinal chemists, spectroscopists, and material scientists optimizing fluorophore brightness or designing UV-active drug scaffolds.
Comparative Analysis: Benzyl vs. Phenyl vs. Alkyl[1][2]
To understand the specific absorption profile of benzyl-oxazoles, one must compare them against the two standard alternatives: the fully conjugated phenyl system and the non-conjugated alkyl system.
The Structural Hierarchy of Conjugation
| Feature | Phenyl-Substituted (e.g., 2,5-Diphenyloxazole) | Benzyl-Substituted (e.g., 2-Benzyl-5-phenyloxazole) | Alkyl-Substituted (e.g., 2-Methyl-5-phenyloxazole) |
| Structure | |||
| Conjugation | Continuous | Interrupted by | Limited to the oxazole ring. |
| 300 – 310 nm | 260 – 285 nm | 260 – 275 nm | |
| Transition | |||
| Molar Extinction ( | High ( | Moderate ( | Moderate |
Mechanism of Action
-
Phenyl-Oxazoles: The phenyl ring at the 2-position is coplanar (or nearly so) with the oxazole ring, allowing electron delocalization over the entire molecule. This lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths (UVA region).
-
Benzyl-Oxazoles: The methylene bridge acts as an electronic insulator . The phenyl ring in the benzyl group cannot participate in resonance with the oxazole core. Consequently, the absorption spectrum essentially represents the sum of two independent chromophores: the isolated benzene ring (absorbing ~255 nm) and the substituted oxazole core. This results in a spectrum that closely mimics alkyl-substituted oxazoles rather than phenyl-substituted ones.
Representative Experimental Data
The following data illustrates the spectral shifts observed when modifying the substituent at the 2-position of the oxazole ring.
Table 1: Comparative UV-Vis Absorption Maxima (in Ethanol)
| Compound Class | Specific Example | Spectral Character | ||
| Phenyl-Substituted | 2,5-Diphenyloxazole (PPO) | 303 | 4.45 | Broad, intense band due to extended conjugation. |
| Benzyl-Substituted | 2-Benzyl-5-phenyloxazole | 278 | 4.15 | Sharp, blue-shifted peak. Resembles 5-phenyloxazole core. |
| Benzylidene | 4-Benzylidene-2-phenyl-5-oxazolone | 360 | 4.60 | Highly conjugated (double bond linker), significant red shift. |
| Alkyl-Substituted | 2-Methyl-5-phenyloxazole | 276 | 4.12 | Almost identical to benzyl derivative. |
Key Insight: The similarity between the Benzyl and Methyl derivatives confirms that the benzyl phenyl ring does not significantly perturb the electronic levels of the oxazole via resonance, only via weak inductive effects.
Visualization of Structural Logic
The following diagram illustrates the interruption of conjugation that defines the optical properties of benzyl-substituted oxazoles.
Figure 1: Structural logic dictating the spectral shift. The methylene bridge in benzyl-oxazoles decouples the aromatic systems, aligning their optical properties closer to alkyl-oxazoles than phenyl-oxazoles.
Validated Experimental Protocol
To obtain reproducible UV-Vis data for benzyl-substituted oxazoles, follow this self-validating protocol. This method minimizes errors from solvent cut-offs and aggregation.
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol or Cyclohexane (Cut-off < 210 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Matched Quartz cuvettes (1 cm path length).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the benzyl-oxazole derivative.
-
Dissolve in 10 mL of ethanol to create a ~4
10⁻⁴ M stock. -
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations:
M, M, and M. -
Why: This ensures the absorbance falls within the Beer-Lambert linear range (0.1 – 1.0 A).
-
-
Baseline Correction:
-
Fill both sample and reference cuvettes with pure solvent.
-
Run a "Baseline/Auto-Zero" scan from 200 nm to 500 nm.
-
-
Measurement:
-
Replace sample cuvette solvent with the oxazole solution.
-
Scan at medium speed (approx. 200 nm/min).
-
Critical Check: If
shows a flat top (Abs > 2.0), dilute and re-measure.
-
-
Data Processing:
Workflow Diagram
Figure 2: Operational workflow for determining molar extinction coefficients of oxazole derivatives.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2,5-Diphenyloxazole. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. 2-Benzyl-5-phenyloxazole (Compound Summary).[5] National Library of Medicine. [Link]
-
OMLC. Fluorescence and Absorption Spectra of 2-Methylbenzoxazole. Oregon Medical Laser Center. [Link]
-
PubChem. 4-Benzylidene-2-phenyl-5-oxazolone (Compound Summary). National Library of Medicine. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Benzyloxazol-5-amine
[1]
Executive Summary
4-Benzyloxazol-5-amine is a functionalized heterocyclic intermediate often utilized in medicinal chemistry as a scaffold for enzyme inhibitors.[1] Its disposal requires strict adherence to protocols governing organic amines and nitrogen-containing heterocycles .
Immediate Action Required:
-
Segregation: Isolate from strong acids and oxidizers immediately.
-
Classification: Treat as Hazardous Chemical Waste (Incineration required).
-
Stability Warning: 5-Aminooxazoles possess inherent tautomeric instability (often equilibrating with
-isocyano amides).[1] Waste accumulation should be minimized to prevent degradation into uncharacterized byproducts.
Chemical Profile & Risk Assessment
To dispose of this compound safely, one must understand the chemical behaviors driving the safety protocols.
| Property | Value / Characteristic | Impact on Disposal |
| Functional Group | Primary Amine (-NH₂), Oxazole Ring | Alkaline Nature: Incompatible with acidic waste streams (exothermic reaction risk).[1] |
| Stability | Tautomeric Equilibrium | Shelf-Life: 5-aminooxazoles can ring-open to form isocyano derivatives.[1] Do not store in waste containers for >90 days. |
| Reactivity | Nucleophilic C4/C2 positions | Oxidation Risk: Highly reactive toward strong oxidizers (peroxides, nitric acid).[1] |
| Physical State | Solid (typically off-white powder) | Dust Hazard: High inhalation risk during transfer.[1] Use localized exhaust. |
The "Why" Behind the Protocol
-
Why Incineration? The oxazole ring is thermally stable but biologically active. Landfill disposal is prohibited to prevent leaching into groundwater where it may act as an environmental toxin. High-temperature incineration (
C) ensures complete mineralization of the nitrogen heterocycle. -
Why Segregate from Acids? As a base, mixing this compound with acid waste (e.g., HCl, H₂SO₄) will generate heat.[1] Furthermore, acid catalysis can force the ring-opening hydrolysis of the oxazole, potentially releasing benzylamine derivatives or carbon monoxide (CO) depending on the degradation pathway.[1]
Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Substance)
For expired reagents, synthesis failures, or spill cleanup residues.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving recommended).
-
Safety goggles (ANSI Z87.1).
-
Lab coat.
-
Respiratory Protection: If handling >5g outside a fume hood, use an N95 or P100 respirator to prevent inhalation of amine dust.
-
-
Containment:
-
Transfer the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Twist and tape the bag neck to ensure an airtight seal.
-
Place this primary bag into a secondary containment bag or a rigid wide-mouth HDPE jar.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write "this compound" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage:
-
Place in the Solid Organic Waste drum.
-
Do not place in the general trash or biohazard bins.
-
B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
For solutions containing the compound in solvents (e.g., DCM, Ethyl Acetate, Methanol).[1]
-
Solvent Compatibility Check:
-
Ensure the carrier solvent is compatible with the waste stream.
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.
-
-
pH Verification:
-
Check the pH of the solution. If the solution was part of an acidic workup, neutralize to pH 6–9 using Sodium Bicarbonate (
) before adding to the organic waste carboy. -
Reasoning: Adding an acidic solution of this amine to a basic organic waste container can cause rapid heating and pressurization of the drum.
-
-
Transfer:
-
Pour into the appropriate Satellite Accumulation Area (SAA) carboy using a funnel.
-
Close the latch/cap immediately after pouring to prevent volatile emissions (EPA requirement).
-
Waste Workflow Visualization
The following diagram illustrates the decision logic for the disposal of this compound to ensure compliance and safety.
Figure 1: Decision tree for the segregation and packaging of this compound waste streams.
Regulatory Compliance (RCRA & EPA)[1]
While "this compound" is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste) by its specific CAS, it must be characterized by its properties and functional groups.[1]
-
Waste Characterization:
-
If the waste is ignitable (flash point <60°C due to solvent): D001 .
-
If the waste tests positive for reactivity (rare, but possible if unstable): D003 .
-
Default Classification: Non-regulated Hazardous Waste (unless mixed with listed solvents). Best Practice: Manage as RCRA Hazardous to ensure incineration.
-
-
Container Management:
-
Containers must remain closed except when adding waste (40 CFR 262.15).
-
Containers must be marked with the words "Hazardous Waste" and an indication of the hazard (e.g., "Toxic").
-
Emergency Contingencies
Accidental Spills (< 100g)[1]
-
Evacuate the immediate area of non-essential personnel.
-
Don PPE: Nitrile gloves, goggles, and N95 respirator.
-
Absorb:
-
Liquids: Use vermiculite or universal absorbent pads.
-
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
-
-
Clean: Wipe the surface with a mild detergent solution (soap and water). Do not use bleach (hypochlorite can react with amines to form chloramines).
-
Dispose: Place all cleanup materials into the solid hazardous waste stream.
Exposure First Aid[2][3][4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.[1]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[1]
-
PubChem. (n.d.). Compound Summary: Oxazole Derivatives and Safety. National Library of Medicine.
Personal Protective Equipment & Handling Guide: 4-Benzyloxazol-5-amine
Executive Safety Summary: The "Unknowns" Protocol
Status: Research-Grade Intermediate Default Hazard Classification: High Hazard / Unknown Toxicity [1]
As a specific Safety Data Sheet (SDS) for 4-Benzyloxazol-5-amine is often unavailable in commodity databases, this compound must be handled under the Precautionary Principle .[1] In drug discovery, heterocyclic amines are frequently potent sensitizers and can exhibit unpredictable instability.[1]
Immediate Action Required:
-
Treat as: Acute Toxin (Oral/Dermal) and Severe Eye Irritant (Category 1/2).
-
Containment: Handling is strictly limited to a certified Chemical Fume Hood (CFH) or Glovebox.[1]
-
Skin Absorption: High risk due to the lipophilic benzyl moiety facilitating dermal penetration of the amine.
Hazard Prediction & Causality
Why we choose specific PPE for this molecule.
To select the correct PPE, we must deconstruct the molecule into its functional risks.[1] This "Structure-Activity-Safety" analysis validates the protocols below.
| Structural Motif | Associated Risk | Operational Consequence |
| Primary Amine (-NH₂) | Basicity & Causticity: Potential for chemical burns and severe eye damage.[1] High risk of respiratory sensitization. | Mandate: Eye protection must be splash-goggles, not safety glasses. Respiratory protection required if powder becomes airborne.[1][2] |
| Oxazole Ring | Hydrolytic Instability: Oxazoles can undergo ring-opening hydrolysis in acidic/aqueous conditions, potentially releasing reactive byproducts.[1] | Mandate: Moisture-free handling (inert atmosphere). Waste streams must be segregated from strong acids to prevent exotherms.[1] |
| Benzyl Group | Lipophilicity: Increases the compound's ability to penetrate the lipid bilayer of the skin. | Mandate: Standard nitrile gloves may have reduced breakthrough times.[1] Double-gloving is non-negotiable. |
PPE Specifications Matrix
This system is designed to provide a minimum 4-hour protection window against incidental contact.[1]
Core PPE Requirements
| Zone | Equipment Standard | Technical Justification |
| Hand Protection (Inner) | Nitrile (Disposable) Thickness: 4-5 mil | Acts as a second skin.[1] White/Purple color allows visualization of dark chemical stains.[1] |
| Hand Protection (Outer) | Extended Cuff Nitrile or Neoprene Thickness: >8 mil | The benzyl-amine motif is aggressive toward thin latex.[1] Thicker nitrile provides the necessary breakthrough time (>120 mins). |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Amine vapors are lacrimators.[1] Safety glasses allow vapor entry; goggles seal the ocular cavity. |
| Respiratory | P100 / OV Cartridge (Half-mask) | Only required if outside fume hood.[1] The "OV" (Organic Vapor) component captures amine vapors; "P100" captures particulates. |
| Body | Polypropylene Lab Coat + Tyvek Sleeves | Amines stain and bind to cotton. Disposable Tyvek sleeves prevent cuff contamination during weighing.[1] |
Operational Workflow: The "Closed Loop"
The following diagram illustrates the safe handling lifecycle, emphasizing the isolation of the compound from the open lab environment.
Caption: Operational workflow ensuring the compound is only exposed to the environment within the controlled negative-pressure zone of the fume hood.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Static Mitigation: Oxazole amines are often fluffy, electrostatic solids.[1] Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to weighing to prevent powder scattering.
-
Double Glove: Don inner nitrile gloves (tucked under lab coat) and outer extended-cuff gloves (over lab coat cuffs).[1]
Phase B: Weighing & Transfer
-
The "Tunnel" Technique: Do not remove the stock bottle from the hood. If the balance is outside, use a tared, screw-top vial.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination of the bulk stock.
-
Solubilization: Add solvent (e.g., DCM, THF) immediately after weighing.[1] Solutions are less prone to static dispersal than dry powders.[1]
-
Note: Avoid acetone if possible, as primary amines can form imines with ketones, altering your starting material.[1]
-
Phase C: Emergency & Disposal
-
Spill Cleanup: Do not dry sweep.[1] Cover with a generic absorbent pad dampened with ethanol to suppress dust.[1] Collect into a sealed bag.
-
Waste Stream: Dispose of as Basic Organic Waste .[1] Do not mix with acidic waste streams (e.g., acid chlorides), as this may generate heat or toxic vapors.[1]
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
-
PubChem. (n.d.).[1] Compound Summary: Oxazole.[1][3] National Library of Medicine.[1] [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
